Ac-YVAD-CMK
Description
Structure
2D Structure
Properties
IUPAC Name |
(3S)-3-[[(2S)-2-[[(2S)-2-[[(2S)-2-acetamido-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylbutanoyl]amino]propanoyl]amino]-5-chloro-4-oxopentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H33ClN4O8/c1-12(2)21(24(37)26-13(3)22(35)28-17(10-20(33)34)19(32)11-25)29-23(36)18(27-14(4)30)9-15-5-7-16(31)8-6-15/h5-8,12-13,17-18,21,31H,9-11H2,1-4H3,(H,26,37)(H,27,30)(H,28,35)(H,29,36)(H,33,34)/t13-,17-,18-,21-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOUBHJRCKHLGFB-DGJUNBOTSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)NC(C)C(=O)NC(CC(=O)O)C(=O)CCl)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](CC(=O)O)C(=O)CCl)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H33ClN4O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
541.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Role of Ac-YVAD-CMK in Pyroptosis Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyroptosis is a highly inflammatory form of programmed cell death initiated by certain inflammasomes. It plays a crucial role in the host defense against pathogens but is also implicated in the pathophysiology of numerous inflammatory diseases. A key executioner of pyroptosis is Caspase-1, a cysteine protease that, upon activation, cleaves Gasdermin D (GSDMD) and pro-inflammatory cytokines Interleukin-1β (IL-1β) and Interleukin-18 (IL-18). The N-terminal fragment of cleaved GSDMD forms pores in the plasma membrane, leading to cell lysis and the release of inflammatory mediators. Ac-YVAD-CMK (N-acetyl-L-tyrosyl-L-valyl-L-alanyl-N-[(1S)-1-(carboxymethyl)-3-chloro-2-oxopropyl]-L-alaninamide) is a synthetic tetrapeptide that acts as a selective and irreversible inhibitor of caspase-1.[1][2] This property has made it an indispensable tool for researchers studying the mechanisms of pyroptosis and its role in various diseases. This technical guide provides an in-depth overview of this compound, including its mechanism of action, quantitative data on its inhibitory effects, detailed experimental protocols, and visualizations of the relevant biological pathways and experimental workflows.
Mechanism of Action
This compound is designed as a peptide analog of the caspase-1 cleavage site in pro-IL-1β (Tyr-Val-Ala-Asp). The chloromethyl ketone (CMK) moiety forms a covalent bond with the cysteine residue in the active site of caspase-1, leading to its irreversible inhibition.[1] By blocking caspase-1 activity, this compound prevents the proteolytic cleavage of GSDMD, thereby inhibiting pore formation and subsequent pyroptotic cell death.[3] Furthermore, it blocks the maturation and release of the potent pro-inflammatory cytokines IL-1β and IL-18.[2] While highly selective for caspase-1, some studies suggest it may have minor activity against other caspases, such as caspase-4, at higher concentrations.[4]
Quantitative Data
The following tables summarize the quantitative data regarding the efficacy and specificity of this compound and related inhibitors in pyroptosis research.
| Parameter | Value | Enzyme/System | Reference |
| Ki | 0.8 nM | Caspase-1 | [5] |
| Inhibition of Caspase-1 Activity | 96.6% | Rat cortical homogenates (in vivo) | [6] |
| Reduction in IL-1β Levels | 60.5% | Rat cortex (in vivo) | [6] |
| Reduction in Mortality | from 83% to 33% | Rat model of endotoxemia (in vivo) | [1] |
| Inhibitor | IC50 (Caspase-1) | IC50 (Caspase-4) | IC50 (Caspase-5) | Reference |
| Ac-FLTD-CMK* | 46.7 nM | 1.49 µM | 329 nM |
*Data for the related inhibitor Ac-FLTD-CMK is included to provide context on the selectivity of similar peptide-based caspase inhibitors.
Signaling Pathways and Experimental Workflow
To visually represent the molecular interactions and experimental procedures discussed, the following diagrams were generated using the Graphviz DOT language.
Canonical Inflammasome and Pyroptosis Pathway
Caption: Canonical inflammasome pathway leading to pyroptosis and its inhibition by this compound.
Experimental Workflow for Studying Pyroptosis Inhibition
Caption: A typical experimental workflow to assess the inhibitory effect of this compound on pyroptosis.
Experimental Protocols
The following are detailed methodologies for key experiments cited in pyroptosis research involving this compound.
Induction and Inhibition of Pyroptosis in Macrophages
This protocol describes the in vitro induction of pyroptosis in bone marrow-derived macrophages (BMDCs) and its inhibition by this compound.
Materials:
-
Bone marrow-derived dendritic cells (BMDCs)
-
RPMI-1640 medium with 10% FBS
-
Lipopolysaccharide (LPS)
-
Nigericin
-
This compound (stock solution in DMSO)
-
Vehicle control (DMSO)
-
96-well tissue culture plates
Procedure:
-
Seed BMDCs in a 96-well plate at a density of 5 x 10^5 cells/well and allow them to adhere overnight.
-
Prime the cells by treating with 1 µg/mL LPS for 4 hours to induce the expression of pro-IL-1β and NLRP3.
-
Pre-treat the cells with desired concentrations of this compound (e.g., 10, 20, 50 µM) or vehicle (DMSO) for 30 minutes.
-
Induce pyroptosis by stimulating the cells with 5 µM nigericin for 45 minutes.
-
Following incubation, centrifuge the plates at 500 x g for 5 minutes.
-
Carefully collect the cell culture supernatants for subsequent analysis of LDH release and cytokine secretion.
-
Lyse the remaining cells for Western blot analysis.
Measurement of Pyroptotic Cell Death by Lactate Dehydrogenase (LDH) Assay
This assay quantifies the release of LDH from cells with compromised membrane integrity, a hallmark of pyroptosis.
Materials:
-
Cell culture supernatants from the experiment above.
-
Commercially available LDH cytotoxicity assay kit.
-
96-well assay plate.
-
Microplate reader.
Procedure:
-
Transfer 50 µL of cell culture supernatant to a new 96-well assay plate.
-
Prepare the LDH assay reaction mixture according to the manufacturer's instructions.
-
Add 50 µL of the reaction mixture to each well containing the supernatant.
-
Incubate the plate at room temperature for 30 minutes, protected from light.
-
Add 50 µL of the stop solution provided in the kit to each well.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate the percentage of cytotoxicity relative to a positive control (cells lysed with a detergent) and a negative control (untreated cells).
Quantification of IL-1β Release by ELISA
This protocol details the measurement of secreted IL-1β in the cell culture supernatant.
Materials:
-
Cell culture supernatants.
-
Commercially available IL-1β ELISA kit.
-
Wash buffer (e.g., PBS with 0.05% Tween-20).
-
Recombinant IL-1β standard.
-
Microplate reader.
Procedure:
-
Coat a 96-well ELISA plate with the capture antibody overnight at 4°C.
-
Wash the plate three times with wash buffer.
-
Block the plate with a blocking buffer for 1-2 hours at room temperature.
-
Wash the plate three times.
-
Add 100 µL of standards and cell culture supernatants to the wells and incubate for 2 hours at room temperature.
-
Wash the plate three times.
-
Add the detection antibody and incubate for 1 hour at room temperature.
-
Wash the plate three times.
-
Add the enzyme conjugate (e.g., streptavidin-HRP) and incubate for 30 minutes at room temperature.
-
Wash the plate five times.
-
Add the substrate solution (e.g., TMB) and incubate until color develops (typically 15-30 minutes).
-
Stop the reaction with a stop solution.
-
Read the absorbance at 450 nm.
-
Generate a standard curve and determine the concentration of IL-1β in the samples.
Western Blot Analysis of Caspase-1 and GSDMD Cleavage
This method is used to visualize the inhibition of caspase-1 activation and GSDMD cleavage.
Materials:
-
Cell lysates.
-
Protein lysis buffer with protease inhibitors.
-
BCA protein assay kit.
-
SDS-PAGE gels.
-
PVDF membrane.
-
Blocking buffer (e.g., 5% non-fat milk in TBST).
-
Primary antibodies (anti-caspase-1, anti-GSDMD).
-
HRP-conjugated secondary antibodies.
-
Chemiluminescent substrate.
-
Imaging system.
Procedure:
-
Lyse the cells in protein lysis buffer and determine the protein concentration using a BCA assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against caspase-1 (to detect the p20 subunit) and GSDMD (to detect the N-terminal fragment) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
Conclusion
This compound is a powerful and highly specific tool for the investigation of pyroptosis. Its ability to irreversibly inhibit caspase-1 allows researchers to dissect the molecular mechanisms of this inflammatory cell death pathway and to explore its role in a wide range of diseases. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for scientists and drug development professionals to effectively utilize this compound in their research endeavors. As our understanding of pyroptosis continues to expand, the use of specific inhibitors like this compound will remain critical in elucidating its complex biology and in the development of novel therapeutic strategies for inflammatory conditions.
References
- 1. Caspase-1-inhibitor this compound reduces LPS-lethality in rats without affecting haematology or cytokine responses - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Inhibition of GSDMD activation by Z-LLSD-FMK or Z-YVAD-FMK reduces vascular inflammation and atherosclerotic lesion development in ApoE−/− mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. glpbio.com [glpbio.com]
- 5. Inhibition of Caspase-1-Like Activity by Ac-Tyr-Val-Ala-Asp-Chloromethyl Ketone Induces Long-Lasting Neuroprotection in Cerebral Ischemia through Apoptosis Reduction and Decrease of Proinflammatory Cytokines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Caspase-1-Inhibitor this compound Inhibits Pyroptosis and Ameliorates Acute Kidney Injury in a Model of Sepsis - PMC [pmc.ncbi.nlm.nih.gov]
Ac-YVAD-CMK: A Technical Guide to its Impact on Inflammasome Activation
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the role of Ac-YVAD-CMK as a potent and selective inhibitor of caspase-1, a key enzyme in the activation of the inflammasome complex. We will delve into its mechanism of action, provide quantitative data on its efficacy, detail experimental protocols for its use, and visualize the critical signaling pathways involved.
Core Concepts: The Inflammasome and Caspase-1
The inflammasome is a multi-protein complex that plays a central role in the innate immune system.[1][2][3] Its activation is a critical step in the host's defense against pathogens and cellular stress. A key component of many inflammasomes, particularly the well-studied NLRP3 inflammasome, is the cysteine protease caspase-1.[1][4]
Inflammasome activation typically occurs in a two-step process:
-
Priming (Signal 1): This initial step involves the transcriptional upregulation of inflammasome components, including NLRP3 and the pro-inflammatory cytokines pro-interleukin-1β (pro-IL-1β) and pro-interleukin-18 (pro-IL-18).[1][3][5] This is often triggered by pathogen-associated molecular patterns (PAMPs) like lipopolysaccharide (LPS) binding to Toll-like receptors (TLRs).[3][5]
-
Activation (Signal 2): A diverse range of stimuli, including ATP, crystalline substances, and toxins, can trigger the assembly of the inflammasome complex.[2] This assembly leads to the proximity-induced auto-activation of pro-caspase-1 into its active form, caspase-1.[6][7]
Activated caspase-1 is responsible for the proteolytic cleavage of pro-IL-1β and pro-IL-18 into their mature, biologically active forms, which are then secreted to propagate the inflammatory response.[4][6] Caspase-1 also cleaves Gasdermin D (GSDMD), leading to the formation of pores in the cell membrane and a form of inflammatory cell death known as pyroptosis.[4][6]
This compound: A Selective Caspase-1 Inhibitor
This compound (Acetyl-Tyrosyl-Valyl-Alanyl-Aspartyl-chloromethylketone) is a synthetic tetrapeptide that acts as a potent, irreversible inhibitor of caspase-1.[6] Its sequence is based on the caspase-1 recognition site in pro-IL-1β.[6] By covalently binding to the active site of caspase-1, this compound effectively blocks its enzymatic activity.[8] This inhibition prevents the processing and release of IL-1β and IL-18, thereby dampening the inflammatory response mediated by the inflammasome.[9][10][11] It is a valuable tool for studying the role of caspase-1 in various biological processes and is being investigated as a potential therapeutic agent for inflammatory diseases.[9][12]
Quantitative Data on this compound Efficacy
The following table summarizes the effective concentrations and inhibitory constants of this compound as reported in the literature. This data provides a reference for designing experiments and understanding the potency of the inhibitor.
| Parameter | Value | Context | Reference |
| Ki (caspase-1) | 0.8 nM | In vitro enzyme inhibition assay | [13] |
| Ki (caspase-4) | 362 nM | In vitro enzyme inhibition assay | [13] |
| Ki (caspase-5) | 163 nM | In vitro enzyme inhibition assay | [13] |
| IC50 | ~50 µM | Inhibition of TRAIL-induced apoptosis in mouse myeloma cells | [14] |
| Effective Concentration | 0.1–30 µg/ml | In vitro cell culture assays | [6] |
| Effective Concentration | 10 µM | Pre-treatment of HUVEC cells | [11] |
| Effective Concentration | 40 µM or 80 µM | Reduction of IL-1β and IL-18 in activated microglia in vitro | [11] |
| Effective Concentration | 50 µM | Pre-incubation for caspase-1 inhibition in L02 cells | [15] |
| Effective Dose (in vivo) | 1.25, 6.25, and 12.5 µmol/kg | Intraperitoneal injection in mice to inhibit caspase-1 activation | [16] |
| Effective Dose (in vivo) | 1 µ g/rat | Injection into the left lateral ventricle in a rat ICH model | [11] |
Signaling Pathways and Mechanism of Action
The following diagrams illustrate the key signaling pathways involved in inflammasome activation and the inhibitory action of this compound.
Caption: Canonical NLRP3 Inflammasome Activation Pathway.
Caption: Mechanism of this compound Inhibition.
Experimental Protocols
The following are detailed methodologies for key experiments to assess the impact of this compound on inflammasome activation.
In Vitro Inflammasome Activation Assay in Macrophages
This protocol describes the induction of NLRP3 inflammasome activation in bone marrow-derived macrophages (BMDMs) or human THP-1 cells and its inhibition by this compound.
Materials:
-
Bone marrow-derived macrophages (BMDMs) or THP-1 cells
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS, penicillin/streptomycin)
-
Lipopolysaccharide (LPS)
-
ATP or Nigericin
-
This compound (stock solution in DMSO)
-
Phosphate-buffered saline (PBS)
-
ELISA kit for IL-1β
-
LDH cytotoxicity assay kit
Procedure:
-
Cell Seeding: Seed BMDMs or PMA-differentiated THP-1 cells in a 24-well plate at a density of 0.5-1 x 106 cells/well and allow them to adhere overnight.
-
Priming (Signal 1): Prime the cells with LPS (e.g., 1 µg/mL) for 3-4 hours in complete medium.[15]
-
Inhibitor Treatment: Pre-incubate the primed cells with various concentrations of this compound (e.g., 10-50 µM) or vehicle (DMSO) for 30-60 minutes.[15]
-
Activation (Signal 2): Stimulate the cells with an NLRP3 activator such as ATP (e.g., 5 mM) for 30-60 minutes or Nigericin (e.g., 10 µM) for 60-90 minutes.
-
Sample Collection: Carefully collect the cell culture supernatants. If analyzing intracellular proteins, lyse the cells with an appropriate lysis buffer.
-
Analysis:
-
Measure the concentration of secreted IL-1β in the supernatants using an ELISA kit according to the manufacturer's instructions.
-
Assess cell death (pyroptosis) by measuring LDH release in the supernatants using an LDH cytotoxicity assay kit.
-
Analyze caspase-1 activation and GSDMD cleavage in cell lysates and/or supernatants by Western blot.
-
References
- 1. Frontiers | The NLRP3 Inflammasome Pathway: A Review of Mechanisms and Inhibitors for the Treatment of Inflammatory Diseases [frontiersin.org]
- 2. The NLRP3 Inflammasome: An Overview of Mechanisms of Activation and Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inflammasome Signaling | Cell Signaling Technology [cellsignal.com]
- 4. Caspase 1 - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. invivogen.com [invivogen.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. This compound improves neurological function by inhibiting caspase-1-mediated inflammatory response in the intracerebral hemorrhage of rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound Inhibits Pyroptosis and Improves Functional Outcome after Intracerebral Hemorrhage - PMC [pmc.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
- 12. Caspase-1-Inhibitor this compound Inhibits Pyroptosis and Ameliorates Acute Kidney Injury in a Model of Sepsis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Inhibition of Caspase-1-Like Activity by Ac-Tyr-Val-Ala-Asp-Chloromethyl Ketone Induces Long-Lasting Neuroprotection in Cerebral Ischemia through Apoptosis Reduction and Decrease of Proinflammatory Cytokines - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Interleukin 1β-converting Enzyme Related Proteases/Caspases Are Involved in TRAIL-induced Apoptosis of Myeloma and Leukemia Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. dovepress.com [dovepress.com]
- 16. The caspase-1 inhibitor this compound attenuates acute gastric injury in mice: involvement of silencing NLRP3 inflammasome activities - PMC [pmc.ncbi.nlm.nih.gov]
Ac-YVAD-CMK: A Technical Guide to its Function in Blocking IL-1β and IL-18 Production
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth overview of the selective and irreversible caspase-1 inhibitor, Ac-YVAD-CMK. It details the molecular mechanisms by which this compound blocks the production of the pro-inflammatory cytokines Interleukin-1β (IL-1β) and Interleukin-18 (IL-18). This document summarizes key quantitative data from in vitro and in vivo studies, offers detailed experimental protocols for assessing the inhibitor's efficacy, and provides visual representations of the relevant biological pathways and experimental workflows. This guide is intended to serve as a comprehensive resource for researchers and professionals involved in the fields of immunology, inflammation, and drug development.
Introduction: The Role of Caspase-1 in Inflammation
Inflammation is a critical biological response to harmful stimuli, such as pathogens and damaged cells. The innate immune system orchestrates this process through a variety of signaling pathways, a key one being the inflammasome pathway. Inflammasomes are multi-protein complexes that, upon activation, lead to the cleavage and activation of caspase-1.[1]
Activated caspase-1 is a cysteine protease with a pivotal role in the inflammatory cascade. It is responsible for the proteolytic processing of the inactive precursors of two potent pro-inflammatory cytokines, pro-IL-1β and pro-IL-18, into their mature, biologically active forms.[1][2] The release of mature IL-1β and IL-18 amplifies the inflammatory response, contributing to both acute and chronic inflammatory conditions.[3]
Given the central role of caspase-1 in inflammation, its inhibition presents a promising therapeutic strategy for a range of inflammatory diseases.
This compound: A Selective Caspase-1 Inhibitor
This compound (N-acetyl-tyrosyl-valyl-alanyl-aspartyl chloromethyl ketone) is a synthetic tetrapeptide that acts as a selective and irreversible inhibitor of caspase-1.[4][5] Its peptide sequence, YVAD (tyrosine-valine-alanine-aspartic acid), mimics the cleavage site in pro-IL-1β that is recognized by caspase-1.[2] This allows this compound to bind to the active site of caspase-1, leading to its irreversible inactivation.[4]
By inhibiting caspase-1, this compound effectively blocks the maturation and subsequent secretion of IL-1β and IL-18, thereby downregulating the inflammatory response.[6][7] This has been demonstrated in numerous in vitro and in vivo models of inflammatory diseases.[8][9]
Mechanism of Action: Inhibition of the Inflammasome Pathway
The primary mechanism by which this compound suppresses IL-1β and IL-18 production is through its direct inhibition of caspase-1 within the inflammasome complex. The canonical inflammasome activation pathway can be summarized in two steps:
-
Priming Signal (Signal 1): This initial signal, often provided by microbial components like lipopolysaccharide (LPS) binding to Toll-like receptors (TLRs), leads to the transcriptional upregulation of pro-inflammatory genes, including NLRP3, pro-IL-1β, and pro-IL-18.[10]
-
Activation Signal (Signal 2): A second stimulus, such as ATP, nigericin, or crystalline substances, triggers the assembly of the inflammasome complex.[11] This complex typically consists of a sensor protein (e.g., NLRP3), an adaptor protein (ASC), and pro-caspase-1.[11] The proximity of pro-caspase-1 molecules within the assembled inflammasome facilitates their auto-cleavage and activation.
This compound intervenes at the critical step of caspase-1 activation. By binding to and inactivating caspase-1, it prevents the cleavage of pro-IL-1β and pro-IL-18, thus halting their maturation and release.
Figure 1: Inflammasome pathway and this compound's point of inhibition.
Quantitative Data on this compound Efficacy
The inhibitory effect of this compound on IL-1β and IL-18 production has been quantified in various studies. The following tables summarize key findings.
Table 1: In Vitro Studies
| Cell Type | Stimulus | This compound Concentration | Effect on IL-1β | Effect on IL-18 | Reference |
| Microglia | Thrombin | 40 µM | Significantly reduced protein levels | Significantly reduced protein levels | [3][12] |
| Microglia | Thrombin | 40 µM or 80 µM | Significantly decreased mRNA levels | Significantly decreased mRNA levels | [9][12] |
| HUVEC | TCBQ | 10 µM (Ac-YVAD-CHO) | Inhibition of caspase-1 | Not specified | [9] |
Table 2: In Vivo Studies
| Animal Model | Condition | This compound Dosage | Effect on IL-1β | Effect on IL-18 | Reference |
| Mice | Sepsis (CLP) | Not specified | Significantly decreased serum levels | Significantly decreased serum levels | [11] |
| Rats | Intracerebral Hemorrhage | 1 µg | Significantly decreased protein levels | Significantly decreased protein levels | [9] |
| Mice | Intracerebral Hemorrhage | Not specified | Significantly reduced mature IL-1β levels | Not specified | |
| Rats | Endotoxemia (LPS) | 12.5 µmol/kg | No significant change in circulating levels | Not specified | [1] |
| Rats | Cerebral Ischemia | Not specified | Reduced by 39.5% at 24h | Not specified | [4] |
Experimental Protocols
This section provides detailed methodologies for key experiments to assess the function of this compound.
In Vitro Inhibition of IL-1β and IL-18 Production
This protocol describes the induction of inflammasome activation in macrophages and the assessment of this compound's inhibitory effect.
Figure 2: Workflow for in vitro assessment of this compound.
Materials:
-
Macrophage cell line (e.g., THP-1) or primary bone marrow-derived macrophages (BMDMs)
-
Complete culture medium (e.g., RPMI 1640 with 10% FBS)
-
Lipopolysaccharide (LPS)
-
Inflammasome activator (e.g., Nigericin, ATP)
-
This compound
-
Vehicle control (e.g., DMSO)
-
ELISA kit for IL-1β and IL-18
-
Reagents and equipment for Western blotting
Procedure:
-
Cell Culture and Priming:
-
Inhibition:
-
Pre-incubate the primed cells with various concentrations of this compound (or vehicle control) for 1 hour.[9]
-
-
Inflammasome Activation:
-
Add the inflammasome activator (e.g., 10 µM Nigericin) and incubate for the recommended time (e.g., 30 minutes).[6]
-
-
Sample Collection:
-
Centrifuge the plate to pellet any detached cells.
-
Carefully collect the supernatant for cytokine analysis by ELISA.
-
Lyse the remaining cells in RIPA buffer for Western blot analysis.[8]
-
-
Analysis:
-
ELISA: Quantify the concentration of mature IL-1β and IL-18 in the supernatant using a commercial ELISA kit according to the manufacturer's instructions.
-
Western Blot: Analyze the cell lysates and concentrated supernatants for the presence of cleaved caspase-1, mature IL-1β, and mature IL-18. Use antibodies specific to the cleaved forms of these proteins.
-
In Vivo Assessment in a Sepsis Model
This protocol outlines the use of a cecal ligation and puncture (CLP) model in mice to evaluate the in vivo efficacy of this compound.
Materials:
-
Male C57BL/6 mice[11]
-
This compound
-
Vehicle control
-
Surgical instruments for CLP
-
Anesthetics
-
ELISA kits for mouse IL-1β and IL-18
-
Reagents for tissue processing and Western blotting
Procedure:
-
Animal Groups:
-
Randomly divide mice into three groups: Sham-operated, CLP + Vehicle, and CLP + this compound.[11]
-
-
CLP Surgery:
-
Anesthetize the mice.
-
Perform a midline laparotomy to expose the cecum.
-
Ligate the cecum below the ileocecal valve and puncture it with a needle.
-
Return the cecum to the peritoneal cavity and close the incision.
-
The sham group undergoes the same procedure without ligation and puncture.
-
-
Inhibitor Administration:
-
Administer this compound or vehicle to the respective groups at a predetermined time point relative to the CLP surgery (e.g., pre-treatment).
-
-
Sample Collection:
-
At a specified time post-surgery (e.g., 24 hours), collect blood via cardiac puncture and harvest tissues (e.g., kidney, lung).[11]
-
Prepare serum from the blood samples.
-
Homogenize tissue samples for protein extraction.
-
-
Analysis:
Conclusion
This compound is a potent and specific tool for the experimental inhibition of caspase-1. Its ability to block the production of IL-1β and IL-18 makes it an invaluable reagent for studying the role of the inflammasome in various physiological and pathological processes. Furthermore, the principles of its mechanism of action inform the development of novel anti-inflammatory therapeutics. This guide provides a foundational understanding and practical protocols for researchers and professionals to effectively utilize this compound in their studies.
References
- 1. Caspase-1-inhibitor this compound reduces LPS-lethality in rats without affecting haematology or cytokine responses - PMC [pmc.ncbi.nlm.nih.gov]
- 2. invivogen.com [invivogen.com]
- 3. glpbio.com [glpbio.com]
- 4. Inhibition of Caspase-1-Like Activity by Ac-Tyr-Val-Ala-Asp-Chloromethyl Ketone Induces Long-Lasting Neuroprotection in Cerebral Ischemia through Apoptosis Reduction and Decrease of Proinflammatory Cytokines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Cell culture and inflammasome activation [bio-protocol.org]
- 7. adipogen.com [adipogen.com]
- 8. cdr.lib.unc.edu [cdr.lib.unc.edu]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Caspase-1-Inhibitor this compound Inhibits Pyroptosis and Ameliorates Acute Kidney Injury in a Model of Sepsis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. This compound Decreases Blood–Brain Barrier Degradation by Inhibiting Caspase-1 Activation of Interleukin-1β in Intracerebral Hemorrhage Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to Ac-YVAD-CMK: Structure, Properties, and Experimental Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ac-YVAD-CMK (N-Acetyl-L-tyrosyl-L-valyl-N-[(1S)-1-(carboxymethyl)-3-chloro-2-oxopropyl]-L-alaninamide) is a potent, selective, and irreversible inhibitor of caspase-1, a key enzyme in the inflammatory response.[1] This tetrapeptide-based chloromethyl ketone is a critical tool for studying the inflammasome signaling pathway and has demonstrated neuroprotective and anti-inflammatory effects in various experimental models.[2][3] This guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activity of this compound. Detailed experimental protocols for its use in both in vitro and in vivo settings are provided, along with visualizations of the relevant signaling pathways and experimental workflows to facilitate its effective application in research and drug development.
Chemical Structure and Properties
This compound is a synthetic tetrapeptide corresponding to the YVAD sequence recognized by caspase-1. The chloromethyl ketone (CMK) moiety forms a covalent bond with the active site of the enzyme, leading to irreversible inhibition.[1]
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Reference(s) |
| Synonyms | Ac-Tyr-Val-Ala-Asp-chloromethylketone, Caspase-1 Inhibitor II | [2][3] |
| Molecular Formula | C₂₄H₃₃ClN₄O₈ | |
| Molecular Weight | 541.0 g/mol | |
| CAS Number | 178603-78-6 | |
| Appearance | Translucent film or solid | |
| Purity | ≥97% (UHPLC) | |
| Solubility | DMSO (50 mg/mL, 92.4 mM) |
Chemical Synthesis
The synthesis of peptide chloromethyl ketones like this compound generally involves the solution-phase or solid-phase synthesis of the protected tetrapeptide (Ac-Tyr-Val-Ala-Asp), followed by the coupling of the C-terminus to a chloromethyl ketone moiety. A detailed protocol for a similar compound, acetyl phenylalanyl lysine chloromethyl ketone, has been described and provides a general framework for the synthesis approach.[4]
Biological Activity and Mechanism of Action
This compound is a highly selective and potent inhibitor of caspase-1.[1] Caspase-1, also known as Interleukin-1 Converting Enzyme (ICE), is a cysteine protease that plays a central role in the innate immune response.[1][5]
Inhibition of Caspase-1 and the Inflammasome Pathway
The primary mechanism of action of this compound is the irreversible inhibition of caspase-1.[1] Caspase-1 is activated within a multi-protein complex called the inflammasome.[1] Upon activation, caspase-1 cleaves the precursor forms of the pro-inflammatory cytokines interleukin-1β (pro-IL-1β) and interleukin-18 (pro-IL-18) into their mature, active forms.[1] It also cleaves Gasdermin D (GSDMD), leading to the formation of pores in the cell membrane and a form of inflammatory cell death known as pyroptosis.[1] By inhibiting caspase-1, this compound effectively blocks these downstream events, thereby suppressing inflammation and pyroptosis.[2]
Selectivity Profile
This compound exhibits high selectivity for caspase-1. It is a weak inhibitor of the human paralogs caspase-4 and caspase-5 and shows significantly less activity against other caspases, such as caspase-3.[1][5]
| Target | Inhibition Value (Ki) | Reference(s) |
| Caspase-1 | 0.8 nM | [5] |
| Caspase-3 | >10,000 nM | [5] |
| Caspase-4 | 362 nM | [5] |
| Caspase-5 | 163 nM | [5] |
Experimental Protocols
In Vitro Caspase-1 Activity Assay (Fluorometric)
This protocol describes the measurement of caspase-1 activity in cell lysates using a fluorometric substrate and this compound as a negative control.
Materials:
-
Cells of interest
-
Lysis Buffer (e.g., 50 mM HEPES, pH 7.4, 100 mM NaCl, 0.1% CHAPS, 1 mM DTT, 100 µM EDTA)
-
2X Reaction Buffer (e.g., 100 mM HEPES, pH 7.4, 200 mM NaCl, 0.2% CHAPS, 20 mM DTT, 200 µM EDTA)
-
Caspase-1 substrate (e.g., Ac-YVAD-AFC, 1 mM stock in DMSO)
-
This compound (10 mM stock in DMSO)
-
96-well black microplate
-
Fluorometer (Ex/Em = 400/505 nm)
Procedure:
-
Cell Lysate Preparation:
-
Induce apoptosis or inflammasome activation in your cells of interest using a suitable stimulus.
-
Harvest cells and wash with ice-cold PBS.
-
Resuspend the cell pellet in ice-old Lysis Buffer (e.g., 1-5 x 10⁶ cells in 50 µL).
-
Incubate on ice for 10 minutes.
-
Centrifuge at 10,000 x g for 1 minute at 4°C.
-
Collect the supernatant (cell lysate) and keep on ice. Determine protein concentration if desired.[6]
-
-
Assay Setup:
-
In a 96-well black microplate, add 50 µL of cell lysate per well.
-
Prepare a master mix of 2X Reaction Buffer with DTT.
-
Add 50 µL of 2X Reaction Buffer to each well containing the cell lysate.
-
For negative control wells, add this compound to a final concentration of 10-50 µM.
-
Add 5 µL of the 1 mM Ac-YVAD-AFC substrate to each well (final concentration 50 µM).
-
-
Measurement:
-
Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Measure the fluorescence at an excitation wavelength of 400 nm and an emission wavelength of 505 nm.[6][7]
-
Compare the fluorescence of the treated samples to the untreated and negative control samples to determine the fold increase in caspase-1 activity.
-
In Vitro Inhibition of Inflammasome Activation in THP-1 Macrophages
This protocol describes the use of this compound to inhibit inflammasome activation in PMA-differentiated THP-1 cells.
Materials:
-
THP-1 monocytic cells
-
RPMI-1640 medium with 10% FBS and 0.05 mM 2-mercaptoethanol
-
Phorbol 12-myristate 13-acetate (PMA)
-
Lipopolysaccharide (LPS)
-
Adenosine triphosphate (ATP)
-
This compound
-
ELISA kit for human IL-1β
Procedure:
-
Differentiation of THP-1 Cells:
-
Culture THP-1 cells in RPMI-1640 medium.
-
Seed THP-1 cells into a 96-well plate at a density of 1 x 10⁶ cells/mL.
-
Add PMA to a final concentration of 100 ng/mL to induce differentiation into macrophages.
-
Incubate for 48-72 hours at 37°C and 5% CO₂. The cells will become adherent.[8]
-
-
Inflammasome Activation and Inhibition:
-
After differentiation, replace the medium with fresh RPMI-1640.
-
Pre-treat the cells with various concentrations of this compound (e.g., 10, 20, 40 µM) or vehicle (DMSO) for 1 hour.[9]
-
Prime the cells with LPS (1 µg/mL) for 3-4 hours.
-
Stimulate the inflammasome by adding ATP (5 mM) for 30-60 minutes.[10][11]
-
-
Measurement of IL-1β Secretion:
-
Collect the cell culture supernatants.
-
Measure the concentration of secreted IL-1β using an ELISA kit according to the manufacturer's instructions.
-
Compare the levels of IL-1β in the this compound-treated groups to the vehicle-treated control to determine the inhibitory effect.
-
In Vivo Administration in a Mouse Model (Intracerebroventricular Injection)
This protocol provides a method for the direct administration of this compound into the brain of a mouse via intracerebroventricular (ICV) injection.
Materials:
-
This compound
-
DMSO and sterile PBS
-
Anesthetic (e.g., ketamine/xylazine or isoflurane)
-
Stereotaxic apparatus
-
Hamilton syringe with a 27-gauge needle
-
Surgical tools
Procedure:
-
Animal Preparation:
-
Anesthetize the mouse using an appropriate anesthetic regimen.
-
Secure the mouse in a stereotaxic frame.
-
Shave the scalp and clean the surgical area with an antiseptic solution.
-
-
Surgical Procedure:
-
Injection:
-
Dissolve this compound in DMSO and then dilute in sterile PBS to the desired final concentration (final DMSO concentration should be low, e.g., <0.2%).
-
Lower the injection needle to the desired depth (e.g., 2.5-3.0 mm from the skull surface).[1]
-
Slowly infuse the this compound solution (e.g., 50-200 ng in 1 µL) over several minutes.[13]
-
Leave the needle in place for an additional 2-5 minutes to prevent backflow.
-
Slowly withdraw the needle and suture the scalp incision.
-
-
Post-operative Care:
-
Provide appropriate post-operative care, including analgesics and monitoring for recovery.
-
Visualizations
Signaling Pathway of Caspase-1 Inhibition by this compound
Caption: Caspase-1 activation and inhibition by this compound.
Experimental Workflow for In Vitro Inhibition Assay
Caption: In vitro inflammasome inhibition workflow.
Conclusion
This compound is an indispensable tool for researchers investigating the role of caspase-1 and the inflammasome in health and disease. Its high potency and selectivity make it a valuable reagent for dissecting the molecular mechanisms of inflammation and for validating the therapeutic potential of targeting the caspase-1 pathway. The detailed protocols and visualizations provided in this guide are intended to support the scientific community in the effective application of this important inhibitor.
References
- 1. Intracerebroventricular injection [bio-protocol.org]
- 2. Video: Author Spotlight: Insights, Innovations, and Future Avenues in Reproductive Neurocontrol [jove.com]
- 3. Free-Hand Intracerebroventricular Injections in Mice [app.jove.com]
- 4. spandidos-publications.com [spandidos-publications.com]
- 5. Inhibition of Caspase-1-Like Activity by Ac-Tyr-Val-Ala-Asp-Chloromethyl Ketone Induces Long-Lasting Neuroprotection in Cerebral Ischemia through Apoptosis Reduction and Decrease of Proinflammatory Cytokines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. abcam.com [abcam.com]
- 7. Caspase-1 Substrate (Ac-YVAD-AFC) [1mM], Fluorometric – Cepham Life Sciences [cephamlsi.com]
- 8. The caspase-1 inhibitor this compound attenuates acute gastric injury in mice: involvement of silencing NLRP3 inflammasome activities - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. LPS and ATP-induced Death of PMA-differentiated THP-1 Macrophages and its Validation [jove.com]
- 11. researchgate.net [researchgate.net]
- 12. Delivery of Therapeutic Agents Through Intracerebroventricular (ICV) and Intravenous (IV) Injection in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 13. This compound Decreases Blood–Brain Barrier Degradation by Inhibiting Caspase-1 Activation of Interleukin-1β in Intracerebral Hemorrhage Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
Ac-YVAD-CMK in Apoptosis Studies: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The tetrapeptide Ac-Tyr-Val-Ala-Asp-chloromethyl ketone (Ac-YVAD-CMK) is a potent, irreversible, and highly selective inhibitor of caspase-1.[1][2] While its primary role is in the inhibition of the inflammatory form of programmed cell death known as pyroptosis, its application and implications in the study of apoptosis are of significant interest. This technical guide provides an in-depth overview of this compound's mechanism of action, its utility in distinguishing between apoptotic and pyroptotic pathways, and detailed protocols for its application in experimental settings.
Introduction: The Dichotomy of Cell Death - Apoptosis vs. Pyroptosis
Apoptosis and pyroptosis are two distinct forms of programmed cell death. Apoptosis is a non-inflammatory process crucial for tissue homeostasis and development, characterized by cell shrinkage, membrane blebbing, and the activation of caspase-3 and -9. Conversely, pyroptosis is a pro-inflammatory cell death pathway triggered by the activation of inflammasomes and caspase-1, leading to the maturation and release of pro-inflammatory cytokines like IL-1β and IL-18, and ultimately cell lysis.[2][3][4]
This compound's high selectivity for caspase-1 makes it an invaluable tool for dissecting these pathways.[1][2] By specifically blocking the pyroptotic cascade, researchers can investigate the apoptotic machinery in isolation or in the context of inflammatory stimuli.
Mechanism of Action of this compound
This compound is a synthetic tetrapeptide that mimics the cleavage site of pro-IL-1β by caspase-1.[1] The chloromethyl ketone (CMK) group forms a covalent bond with the active site cysteine of caspase-1, leading to its irreversible inhibition.[5] This targeted action prevents the proteolytic cleavage of pro-caspase-1 into its active p20 and p10 subunits, thereby halting the downstream events of the pyroptotic pathway, including:
-
Inhibition of IL-1β and IL-18 maturation: this compound effectively suppresses the production of the mature, active forms of these pro-inflammatory cytokines.[6][7][8]
-
Prevention of Gasdermin D (GSDMD) cleavage: Caspase-1-mediated cleavage of GSDMD is a critical step in pyroptosis, leading to the formation of pores in the cell membrane. This compound blocks this event.[2]
While this compound is highly selective for caspase-1, it is a weak inhibitor of other caspases such as human caspase-4 and -5.[2] Notably, its inhibitory constant (Ki) for caspase-1 is 0.8 nM, whereas for caspase-3, it is greater than 10,000 nM, highlighting its specificity.[1] However, some studies have reported an indirect reduction in caspase-3 activity following this compound treatment, suggesting a potential crosstalk between the pyroptotic and apoptotic pathways.[1][9]
Quantitative Data on this compound Efficacy
The following tables summarize the quantitative effects of this compound from various in vitro and in vivo studies.
Table 1: In Vitro Inhibition of Caspase-1 and Downstream Effectors by this compound
| Cell Type | Treatment/Stimulus | This compound Concentration | Effect | Reference |
| Thrombin-activated Microglia | Thrombin (10 U/mL) | 40 µM | Significantly reduced protein levels of caspase-1 (p20) and mature IL-1β/IL-18. | [6] |
| Thrombin-activated Microglia | Thrombin (10 U/mL) | 40 µM or 80 µM | Reduced the expression of IL-1β and IL-18. | [8] |
| Human Leukemia Cells (Jurkat) | TRAIL | Increasing concentrations | Blocked TRAIL-induced apoptosis. | [10] |
| Breast Cancer Cells (MDA-MB-231) | Not specified | Increasing concentrations | Inhibited Caspase-1 protein expression. | [11] |
Table 2: In Vivo Neuroprotective and Anti-inflammatory Effects of this compound
| Animal Model | Injury Model | This compound Dosage | Outcome Measures | Results | Reference |
| Rat | Permanent Middle Cerebral Artery Occlusion | 300 ng/rat (i.c.v.) | Infarct Volume | Reduced by 35.5% at 24h and 24.8% at 6d. | [1] |
| Caspase-1 Activity | Reduced to 3.4% of control at 24h. | [1] | |||
| Caspase-3 Activity | Reduced to 13.2% of control at 24h. | [1] | |||
| Apoptosis (Nucleosome Quantitation) | Reduced to 47% of control at 24h. | [1] | |||
| Rat | LPS-induced Endotoxemia | 12.5 µmol/kg | Mortality | Reduced from 83% to 33%. | [7] |
| Mouse | Sepsis-induced Acute Kidney Injury | Not specified | Protein expression of NLRP1, caspase-1, IL-1β, and IL-18 | Significantly decreased. | [5] |
| Mouse | Intracerebral Hemorrhage | Not specified | Caspase-1 activation and mature IL-1β | Significantly inhibited. | [4] |
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathways affected by this compound and a typical experimental workflow for its use.
Caption: Inflammasome activation pathway and the inhibitory action of this compound.
Caption: A typical experimental workflow for studying cell death pathways using this compound.
Detailed Experimental Protocols
In Vitro Cell Treatment with this compound
This protocol is a general guideline and should be optimized for specific cell types and experimental conditions.
-
Cell Seeding: Seed cells (e.g., microglia, macrophages) in appropriate culture plates at a density that allows for optimal growth and treatment. For a 6-well plate, a starting density of 5 x 10^5 cells/well is common.
-
This compound Preparation: Dissolve this compound in sterile DMSO to create a stock solution (e.g., 10 mM). Store at -20°C. On the day of the experiment, dilute the stock solution in cell culture medium to the desired final concentration (e.g., 10 µM, 40 µM, 80 µM).[6][8]
-
Pre-treatment: One hour prior to inducing cell death, remove the old medium from the cells and add the medium containing the desired concentration of this compound or a vehicle control (DMSO at the same final concentration).
-
Induction of Cell Death: After the 1-hour pre-incubation, add the stimulus to induce pyroptosis or apoptosis (e.g., LPS at 1 µg/mL followed by ATP at 5 mM, or other relevant stimuli) directly to the wells.
-
Incubation: Incubate the cells for the desired period (e.g., 6-24 hours) at 37°C in a CO2 incubator.
-
Harvesting: Collect the supernatant (which will contain secreted cytokines and released cellular contents from pyroptotic cells) and lyse the adherent cells for downstream analysis.
Western Blotting for Caspase-1 and IL-1β
This protocol outlines the detection of active caspase-1 (p20 subunit) and mature IL-1β (p17 subunit) following this compound treatment.
-
Sample Preparation:
-
Supernatant: Precipitate proteins from the collected cell culture supernatant using methods like TCA precipitation.
-
Cell Lysate: Wash the adherent cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of the cell lysates using a BCA assay.
-
-
SDS-PAGE:
-
Load equal amounts of protein (20-40 µg) from cell lysates and reconstituted supernatant pellets onto a 12-15% SDS-polyacrylamide gel.
-
Run the gel at 100-120V until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane at 100V for 1 hour or semi-dry transfer according to the manufacturer's instructions.
-
-
Blocking:
-
Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
-
Primary Antibody Incubation:
-
Incubate the membrane with primary antibodies against caspase-1 (recognizing both pro- and cleaved forms) and IL-1β (recognizing both pro- and mature forms) overnight at 4°C. Recommended dilutions should be determined empirically, but a starting point of 1:1000 is common.
-
-
Secondary Antibody Incubation:
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with an appropriate HRP-conjugated secondary antibody (1:2000 to 1:5000 dilution) for 1 hour at room temperature.
-
-
Detection:
-
Wash the membrane again as in step 6.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot using a chemiluminescence detection system.
-
Annexin V/Propidium Iodide (PI) Apoptosis Assay
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Preparation:
-
Following treatment with the inducing agent and this compound (or vehicle), collect both the floating and adherent cells. For adherent cells, use a gentle dissociation reagent like Accutase or TrypLE.
-
Wash the cells twice with cold PBS by centrifugation at 300 x g for 5 minutes.
-
-
Staining:
-
Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.
-
To 100 µL of the cell suspension, add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
After incubation, add 400 µL of 1X Annexin V binding buffer to each tube.
-
Analyze the samples on a flow cytometer within one hour.
-
Interpretation:
-
Annexin V- / PI- : Live cells
-
Annexin V+ / PI- : Early apoptotic cells
-
Annexin V+ / PI+ : Late apoptotic/necrotic cells
-
Annexin V- / PI+ : Necrotic cells
-
-
Conclusion
This compound is an indispensable tool for researchers studying programmed cell death. Its high specificity for caspase-1 allows for the precise dissection of pyroptotic and apoptotic signaling pathways. By employing the protocols and understanding the quantitative data presented in this guide, scientists can effectively utilize this compound to elucidate the intricate mechanisms of cell death and inflammation, paving the way for novel therapeutic strategies in a range of diseases.
References
- 1. Inhibition of Caspase-1-Like Activity by Ac-Tyr-Val-Ala-Asp-Chloromethyl Ketone Induces Long-Lasting Neuroprotection in Cerebral Ischemia through Apoptosis Reduction and Decrease of Proinflammatory Cytokines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. invivogen.com [invivogen.com]
- 3. kumc.edu [kumc.edu]
- 4. This compound Inhibits Pyroptosis and Improves Functional Outcome after Intracerebral Hemorrhage - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Caspase-1-Inhibitor this compound Inhibits Pyroptosis and Ameliorates Acute Kidney Injury in a Model of Sepsis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. glpbio.com [glpbio.com]
- 7. Caspase-1-inhibitor this compound reduces LPS-lethality in rats without affecting haematology or cytokine responses - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Key features of Ac-YVAD-CMK as a research tool.
An In-depth Whitepaper on the Core Features and Applications of a Potent Caspase-1 Inhibitor
For researchers, scientists, and drug development professionals, understanding the tools available to dissect complex biological pathways is paramount. Acetyl-L-tyrosyl-L-valyl-L-alanyl-N-[(2S)-1-chloro-3-oxo-1-isoindolinyl]-L-aspartamide, commonly known as Ac-YVAD-CMK, stands out as a critical research tool for investigating the intricate processes of inflammation, pyroptosis, and associated diseases. This technical guide provides a comprehensive overview of this compound, its mechanism of action, key features, and detailed experimental applications.
Core Features and Mechanism of Action
This compound is a synthetic, cell-permeable tetrapeptide that acts as a highly selective and irreversible inhibitor of caspase-1.[1][2][3] Its design is based on the preferred substrate recognition sequence of caspase-1, allowing it to specifically target and covalently bind to the active site of this pivotal enzyme.[4] Caspase-1, formerly known as Interleukin-1β Converting Enzyme (ICE), is a cysteine protease that plays a central role in the innate immune response.[4][5]
The primary function of caspase-1 is to process the inactive precursors of pro-inflammatory cytokines, pro-interleukin-1β (pro-IL-1β) and pro-interleukin-18 (pro-IL-18), into their mature, biologically active forms.[4] By irreversibly inhibiting caspase-1, this compound effectively blocks the production and subsequent release of these potent inflammatory mediators.[1][6] This targeted inhibition makes this compound an invaluable tool for studying the downstream effects of caspase-1 activation.
Furthermore, caspase-1 is a key effector in a pro-inflammatory form of programmed cell death known as pyroptosis.[2][7] During pyroptosis, activated caspase-1 cleaves Gasdermin D (GSDMD), leading to the formation of pores in the cell membrane, cell lysis, and the release of inflammatory cellular contents.[8][9] this compound effectively inhibits this lytic cell death pathway by preventing the activation of caspase-1.[1][3]
Quantitative Data Summary
The efficacy of this compound has been quantified in various experimental settings. The following tables summarize key quantitative data for easy comparison.
| Parameter | Value | Species/System | Reference |
| Ki (inhibition constant) | 0.8 nM | Human Caspase-1 | [10] |
| Purity | ≥ 95% to ≥ 97% (HPLC) | N/A | [4] |
| Molecular Weight | 540.99 g/mol | N/A | [11] |
| Chemical Formula | C₂₄H₃₃ClN₄O₈ | N/A | [4] |
Table 1: Physicochemical and Inhibitory Properties of this compound
| Application | Effective Concentration/Dose | Model System | Reference(s) |
| In Vitro Cell Culture | 0.1–30 µg/ml | General cell culture assays | [4] |
| 40 µM or 80 µM | Activated microglia | [1][10] | |
| 40 µM | H4 cells (neuroglioma) | [12] | |
| 50 µM | L02 cells (hepatocytes) | [13] | |
| In Vivo (Mouse) | 50 ng/mice or 200 ng/mice (intracerebroventricular) | Intracerebral Hemorrhage (ICH) model | [14] |
| 0.2 mg/ml saline (resuscitation fluid) | Cecal Ligation and Puncture (CLP) sepsis model | [15] | |
| In Vivo (Rat) | 1 µ g/rat (intracerebroventricular) | ICH model | [1][3] |
| 12.5 µmol/kg (intravenous) | Endotoxemia model | [10][16][17] |
Table 2: Experimentally Determined Effective Concentrations and Doses of this compound
Signaling Pathways and Experimental Workflows
To visually represent the mechanism and application of this compound, the following diagrams illustrate the canonical inflammasome signaling pathway and a typical experimental workflow for studying its inhibitory effects.
Caption: Canonical NLRP3 Inflammasome Activation Pathway and Inhibition by this compound.
Caption: General Experimental Workflow for Investigating this compound's Inhibitory Effects.
Detailed Experimental Protocols
The following are representative protocols for utilizing this compound in common research applications.
In Vitro Inhibition of Inflammasome Activation in Macrophages
This protocol details the steps to assess the inhibitory effect of this compound on NLRP3 inflammasome activation in a human monocytic cell line (THP-1).
Materials:
-
THP-1 cells
-
RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin
-
Phorbol 12-myristate 13-acetate (PMA)
-
Lipopolysaccharide (LPS)
-
ATP or Nigericin
-
This compound (dissolved in DMSO)
-
Vehicle control (DMSO)
-
ELISA kits for human IL-1β
-
LDH cytotoxicity assay kit
-
Reagents for Western blotting
Procedure:
-
Cell Differentiation: Seed THP-1 monocytes at a density of 5 x 10⁵ cells/well in a 24-well plate. Differentiate into macrophage-like cells by treating with 100 ng/mL PMA for 48-72 hours. Replace the media with fresh, PMA-free media and rest the cells for 24 hours.
-
Inhibitor Pre-treatment: Pre-incubate the differentiated THP-1 cells with the desired concentration of this compound (e.g., 20-50 µM) or vehicle control for 1-2 hours.[13]
-
Priming (Signal 1): Prime the cells by adding LPS to a final concentration of 100-500 ng/mL and incubate for 3-4 hours.[18]
-
Inflammasome Activation (Signal 2): Stimulate the inflammasome by adding ATP to a final concentration of 5 mM for 30-60 minutes or Nigericin to a final concentration of 10-20 µM for 1-2 hours.
-
Sample Collection: Carefully collect the cell culture supernatant for cytokine and LDH analysis. Lyse the remaining cells for Western blot analysis.
-
Analysis:
-
ELISA: Quantify the concentration of mature IL-1β in the supernatant according to the manufacturer's instructions.
-
LDH Assay: Measure the release of lactate dehydrogenase (LDH) into the supernatant as an indicator of pyroptotic cell death.
-
Western Blot: Analyze cell lysates for the cleaved (active) forms of caspase-1 (p20 subunit) and GSDMD.
-
In Vivo Inhibition of Sepsis-Induced Acute Kidney Injury in Mice
This protocol outlines the use of this compound in a cecal ligation and puncture (CLP) mouse model of sepsis to investigate its protective effects on the kidneys.[15][19]
Materials:
-
Male C57BL/6 mice (6-8 weeks old)
-
This compound
-
Sterile 0.9% saline
-
Surgical instruments for CLP
-
Anesthetics
-
Blood collection supplies
-
Reagents for histological analysis (H&E staining) and Western blotting
Procedure:
-
Animal Grouping: Randomly divide mice into three groups: Sham, CLP + Vehicle, and CLP + this compound.
-
CLP Surgery: Anesthetize the mice. For the CLP groups, perform a midline laparotomy to expose the cecum. Ligate the cecum below the ileocecal valve and puncture it once or twice with a 20-gauge needle. A small amount of feces is extruded. Reposition the cecum into the peritoneal cavity and suture the abdominal wall. The sham group undergoes the same procedure without ligation and puncture.
-
Treatment Administration: Immediately following surgery, resuscitate all animals with a subcutaneous injection of sterile saline. For the CLP + this compound group, the resuscitation saline should contain this compound at a concentration of 0.2 mg/ml.[15]
-
Monitoring and Sample Collection: Monitor the animals for signs of sepsis. At a predetermined time point (e.g., 24 hours post-surgery), euthanize the mice. Collect blood via cardiac puncture for serum analysis of inflammatory cytokines (IL-1β, IL-18) and kidney function markers (BUN, creatinine). Harvest the kidneys for histological examination and protein analysis.
-
Analysis:
-
Histology: Fix one kidney in formalin, embed in paraffin, and section for Hematoxylin and Eosin (H&E) staining to assess tissue damage.
-
Western Blot: Homogenize the other kidney to prepare protein lysates. Perform Western blotting to analyze the expression of NLRP1, cleaved caspase-1, IL-1β, and IL-18.[15][19]
-
Conclusion
This compound is a potent and specific tool for the in-depth study of caspase-1-mediated inflammatory pathways. Its ability to irreversibly inhibit caspase-1 allows for the precise dissection of the roles of IL-1β, IL-18, and pyroptosis in various physiological and pathological conditions. The data and protocols presented in this guide provide a solid foundation for researchers to effectively incorporate this compound into their experimental designs, ultimately contributing to a greater understanding of inflammatory diseases and the development of novel therapeutic strategies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. adooq.com [adooq.com]
- 3. This compound | IL Receptor | Caspase | Pyroptosis | TargetMol [targetmol.com]
- 4. invivogen.com [invivogen.com]
- 5. Caspase 1 - Wikipedia [en.wikipedia.org]
- 6. selleckchem.com [selleckchem.com]
- 7. This compound Inhibits Pyroptosis and Improves Functional Outcome after Intracerebral Hemorrhage - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. What is the difference between pyroptosis and apoptosis? | Proteintech Group [ptglab.com]
- 10. glpbio.com [glpbio.com]
- 11. medkoo.com [medkoo.com]
- 12. This compound ameliorated sevoflurane-induced cognitive dysfunction and revised mitophagy impairment - PMC [pmc.ncbi.nlm.nih.gov]
- 13. dovepress.com [dovepress.com]
- 14. This compound Decreases Blood–Brain Barrier Degradation by Inhibiting Caspase-1 Activation of Interleukin-1β in Intracerebral Hemorrhage Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Caspase-1-Inhibitor this compound Inhibits Pyroptosis and Ameliorates Acute Kidney Injury in a Model of Sepsis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Caspase-1-inhibitor this compound reduces LPS-lethality in rats without affecting haematology or cytokine responses - PMC [pmc.ncbi.nlm.nih.gov]
- 17. medchemexpress.com [medchemexpress.com]
- 18. researchgate.net [researchgate.net]
- 19. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Methodological & Application
How to dissolve and prepare Ac-YVAD-CMK stock solution in DMSO.
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the dissolution and preparation of Ac-YVAD-CMK stock solutions in DMSO, a critical step for its use in various research applications. This compound is a potent, selective, and irreversible inhibitor of caspase-1, also known as Interleukin-1β Converting Enzyme (ICE).[1][2][3] It is widely used in studies of apoptosis, inflammation, and pyroptosis due to its ability to suppress the maturation and release of the pro-inflammatory cytokines IL-1β and IL-18.[4][5][6]
Chemical Properties and Storage
A thorough understanding of the physicochemical properties of this compound is essential for its effective use in experimental settings.
| Property | Value | Source |
| Synonyms | N-acetyl-tyrosyl-valyl-alanyl-aspartyl chloromethyl ketone, Caspase-1 Inhibitor II | [1] |
| Molecular Weight | 540.99 g/mol | [2][4][5][6] |
| CAS Number | 178603-78-6 | [1] |
| Appearance | White to off-white powder | |
| Purity | ≥95% (HPLC) | |
| Solubility in DMSO | Up to 100 mg/mL (184.85 mM) | [4][5][6] |
| Solubility in Water | Insoluble | [6] |
| Storage of Powder | -20°C for up to 3 years | [5][7] |
| Storage of Stock Solution | -20°C for up to 1 month, -80°C for up to 6 months | [4] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in high-quality, anhydrous DMSO. It is crucial to use fresh, anhydrous DMSO as the presence of moisture can affect the solubility and stability of the compound.[5]
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
-
Calibrated pipettes
Procedure:
-
Equilibration: Allow the vial of this compound powder to equilibrate to room temperature before opening to prevent condensation of moisture.
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 5.41 mg of the powder.
-
Dissolution: Add the appropriate volume of anhydrous DMSO to the microcentrifuge tube containing the powder. For a 10 mM solution from 5.41 mg, add 1 mL of DMSO.
-
Mixing: Vortex the solution vigorously for 1-2 minutes to facilitate dissolution.
-
Sonication (Optional): If the compound does not fully dissolve with vortexing, sonicate the solution in a water bath for 5-10 minutes.[7]
-
Aliquotting: Once the powder is completely dissolved, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Storage: Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[4]
Working Concentrations
The optimal working concentration of this compound will vary depending on the cell type and experimental design. For cell culture assays, a typical working concentration ranges from 0.1 to 30 µg/mL.[1] It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific application.
Visualized Workflows and Pathways
Experimental Workflow for Stock Solution Preparation
Caption: Workflow for preparing this compound stock solution in DMSO.
Signaling Pathway of this compound Action
Caption: this compound inhibits Caspase-1, blocking cytokine maturation.
References
In Vivo Administration of Ac-YVAD-CMK in Mouse Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the in vivo administration of Ac-YVAD-CMK, a selective and irreversible inhibitor of caspase-1, in mouse models of various diseases. This compound is a valuable tool for investigating the role of caspase-1 and the inflammasome in pathology and for assessing the therapeutic potential of targeting this pathway.
Mechanism of Action
This compound is a tetrapeptide that mimics the cleavage site of pro-interleukin-1β (pro-IL-1β) by caspase-1.[1] By binding to the active site of caspase-1, it irreversibly inhibits its enzymatic activity.[1] This blockade prevents the maturation and release of the potent pro-inflammatory cytokines IL-1β and IL-18.[1] Furthermore, it inhibits pyroptosis, a form of pro-inflammatory cell death, by preventing the cleavage of Gasdermin D (GSDMD).[1] this compound is a potent inhibitor of caspase-1 and a weak inhibitor of caspases-4 and -5.[1]
Signaling Pathway
The primary signaling pathway affected by this compound is the NLRP3 inflammasome pathway. Upon activation by various stimuli, the NLRP3 inflammasome complex assembles, leading to the activation of pro-caspase-1 into its active form, caspase-1. This compound directly inhibits this activated caspase-1.
Quantitative Data Summary
The following tables summarize the quantitative data from various studies on the in vivo administration of this compound in mouse models.
Table 1: Intracerebroventricular (ICV) Administration
| Mouse Strain | Disease Model | Dosage | Timing of Administration | Key Findings | Reference |
| CD-1 | Intracerebral Hemorrhage (ICH) | 50 ng/mouse & 200 ng/mouse | 20 min before ICH induction | Reduced brain edema and improved neurological function at 24h and 72h.[2][3] | [2],[3] |
| C57BL/6 | Cerebral Ischemia | 300 ng/rat (study in rats) | 10 min after permanent middle cerebral artery occlusion | Significant reduction in infarct volume at 24h and 6 days.[4] | [4] |
Table 2: Intraperitoneal (IP) Administration
| Mouse Strain | Disease Model | Dosage | Timing of Administration | Key Findings | Reference |
| C57BL/6 | Acute Gastric Injury | 1.25, 6.25, 12.5 µmol/kg | 30 min before cold-restraint stress | Dose-dependent inhibition of caspase-1 activation; improved survival rates.[5][6] | [5],[6] |
| Cystic Fibrosis Mice | Cystic Fibrosis Inflammation | 10 mg/kg | Twice daily | Reduced concentrations of IL-1β and IL-8 in the lung.[7] | [7] |
| Aged Mice | Sevoflurane-induced cognitive dysfunction | 12.5 µmol/kg | 1h before sevoflurane treatment | Ameliorated NLRP3 inflammasome activation and improved cognitive performance.[8] | [8] |
| C57BL/6 | LPS-induced Acute Lung Injury | Not specified | 1h before LPS administration | Reduced lung injury, pulmonary edema, and pro-inflammatory cytokine release.[9] | [9] |
Table 3: Subcutaneous Administration
| Mouse Strain | Disease Model | Dosage | Timing of Administration | Key Findings | Reference |
| C57BL/6 | Sepsis (Cecal Ligation and Puncture - CLP) | 0.2 mg/ml in saline (5 ml/100g) | During resuscitation after CLP | Alleviated acute kidney injury, decreased serum creatinine and BUN levels.[10] | [10] |
Experimental Protocols
Protocol 1: Intracerebroventricular (ICV) Injection for Neuroinflammation Models
This protocol is adapted from studies on intracerebral hemorrhage.[2][3]
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Sterile Phosphate-Buffered Saline (PBS)
-
Hamilton syringe with a 27-gauge needle
-
Stereotaxic apparatus
-
Anesthetic (e.g., isoflurane)
Procedure:
-
Preparation of this compound Solution:
-
Dissolve this compound in DMSO to create a stock solution.
-
Further dilute the stock solution in sterile PBS to the desired final concentration. The final concentration of DMSO should be less than 0.2%.
-
Prepare vehicle control with the same final concentration of DMSO in PBS.
-
-
Animal Preparation:
-
Anesthetize the mouse using an appropriate anesthetic.
-
Secure the mouse in a stereotaxic apparatus.
-
-
Surgical Procedure:
-
Make a midline incision on the scalp to expose the skull.
-
Identify the bregma.
-
Drill a small burr hole over the right lateral ventricle using the following coordinates: 0 mm anterior/posterior to bregma, 1 mm lateral to the midline, and 2.5 mm ventral from the skull surface.[2]
-
-
Injection:
-
Slowly inject 1 µL of the this compound solution (containing 50 ng or 200 ng) or vehicle into the lateral ventricle using the Hamilton syringe.
-
Leave the needle in place for a few minutes to prevent backflow.
-
Slowly withdraw the needle.
-
-
Post-operative Care:
-
Suture the scalp incision.
-
Provide appropriate post-operative care, including analgesia and monitoring for recovery.
-
Protocol 2: Intraperitoneal (IP) Injection for Systemic Inflammation Models
This protocol is based on studies of acute gastric injury and sepsis.[5][6]
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Sterile Phosphate-Buffered Saline (PBS) or saline
-
Syringe with a 25-27 gauge needle
Procedure:
-
Preparation of this compound Solution:
-
Dissolve this compound in DMSO.
-
Dilute with sterile PBS or saline to the final desired concentration (e.g., for a final injection volume of 100-200 µL). A common solvent ratio is 1:9 (v/v) DMSO to PBS.[5]
-
Prepare a vehicle control with the same DMSO concentration.
-
-
Injection Procedure:
-
Weigh the mouse to determine the correct dosage.
-
Restrain the mouse appropriately.
-
Lift the mouse by the scruff of the neck to expose the abdomen.
-
Insert the needle into the lower right or left quadrant of the abdomen, avoiding the midline to prevent damage to the bladder or cecum.
-
Inject the this compound solution or vehicle.
-
-
Monitoring:
-
Return the mouse to its cage and monitor for any adverse reactions.
-
Concluding Remarks
The in vivo administration of this compound is a powerful technique to investigate the role of caspase-1 in various disease models. The choice of administration route, dosage, and timing should be carefully considered based on the specific research question and the pathophysiology of the model. The protocols and data presented here provide a comprehensive guide for researchers to design and execute their in vivo studies with this compound effectively.
References
- 1. invivogen.com [invivogen.com]
- 2. This compound Decreases Blood–Brain Barrier Degradation by Inhibiting Caspase-1 Activation of Interleukin-1β in Intracerebral Hemorrhage Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. experts.llu.edu [experts.llu.edu]
- 4. Inhibition of Caspase-1-Like Activity by Ac-Tyr-Val-Ala-Asp-Chloromethyl Ketone Induces Long-Lasting Neuroprotection in Cerebral Ischemia through Apoptosis Reduction and Decrease of Proinflammatory Cytokines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The caspase-1 inhibitor this compound attenuates acute gastric injury in mice: involvement of silencing NLRP3 inflammasome activities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The caspase-1 inhibitor this compound attenuates acute gastric injury in mice: involvement of silencing NLRP3 inflammasome activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. This compound ameliorated sevoflurane-induced cognitive dysfunction and revised mitophagy impairment - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Inhibition of Alveolar Macrophage Pyroptosis Reduces Lipopolysaccharide-induced Acute Lung Injury in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Caspase-1-Inhibitor this compound Inhibits Pyroptosis and Ameliorates Acute Kidney Injury in a Model of Sepsis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Intraperitoneal vs. Intraventricular Injection of Ac-YVAD-CMK
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ac-YVAD-CMK is a potent, selective, and irreversible inhibitor of caspase-1, a key enzyme in the inflammatory process.[1] Caspase-1, also known as Interleukin-1β Converting Enzyme (ICE), is responsible for the proteolytic cleavage of pro-interleukin-1β (pro-IL-1β) and pro-interleukin-18 (pro-IL-18) into their active, pro-inflammatory forms.[1] By inhibiting caspase-1, this compound effectively blocks the production of these mature cytokines, thereby exerting significant anti-inflammatory, anti-apoptotic, and neuroprotective effects.[2][3] These properties make it a valuable tool in preclinical research for a variety of conditions, including neurodegenerative diseases, cerebral ischemia, and sepsis.[4][5]
The choice of administration route for in vivo studies is critical for determining the compound's efficacy, biodistribution, and potential side effects. This document provides detailed application notes and protocols for two common administration routes for this compound: intraperitoneal (i.p.) and intraventricular (i.v.) injection. While direct comparative studies are limited, this guide summarizes available data to aid researchers in selecting the most appropriate method for their experimental needs.
Data Presentation
Table 1: Summary of Intraperitoneal (i.p.) Injection Parameters for this compound
| Animal Model | Dosage | Vehicle | Study Context | Key Findings | Reference |
| Mice | 10 mg/kg | 10% DMSO in saline | Vascular Cognitive Impairment | Restored cerebral blood flow, attenuated white matter rarefaction, and restored myelin expression. | [6][7] |
| Mice | 12.5 µmol/kg | Not specified | Sevoflurane-induced cognitive dysfunction | Ameliorated cognitive dysfunction and reversed mitophagy impairment. | [4] |
| Mice | 0.2 mg/ml in saline | Saline | Sepsis-induced acute kidney injury | Alleviated histological injury in renal tissues and suppressed inflammatory cytokine production. | [8] |
| Rats | 1.25, 6.25, 12.5 µmol/kg | PBS containing 2.8% DMSO | Endotoxemia | Significantly reduced mortality at the highest dose. | [9][10] |
Table 2: Summary of Intraventricular (i.v.) Injection Parameters for this compound
| Animal Model | Dosage | Vehicle | Study Context | Key Findings | Reference |
| Mice | 50 ng and 200 ng | DMSO diluted in PBS (final DMSO <0.2%) | Intracerebral Hemorrhage (ICH) | Reduced brain edema, improved neurological functions, and downregulated IL-1β.[11][12] | [11][12] |
| Rats | 1 µg | Not specified | Intracerebral Hemorrhage (ICH) | Decreased protein levels of caspase-1 and mature IL-1β/IL-18.[13][14] | [13][14] |
| Rats | 300 ng in 3µL | Not specified | Permanent middle cerebral artery occlusion | Induced long-lasting neuroprotection and reduced infarct volume.[3] | [3] |
Signaling Pathway
Caption: Caspase-1 signaling pathway and the inhibitory action of this compound.
Experimental Protocols
Protocol 1: Intraperitoneal (i.p.) Injection of this compound in Mice
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Sterile saline (0.9% NaCl)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Insulin syringes with 28-30 gauge needles
-
70% ethanol
-
Animal scale
-
Appropriate personal protective equipment (PPE)
Procedure:
-
Preparation of this compound Solution:
-
On the day of injection, prepare a stock solution of this compound in DMSO. For example, to achieve a final injection volume of 100 µL for a 10 mg/kg dose in a 25 g mouse, a stock solution of 2.5 mg/mL in 10% DMSO in saline would be required.
-
First, dissolve the required amount of this compound in a small volume of DMSO.
-
Gradually add sterile saline to the DMSO-drug mixture while vortexing to achieve the final desired concentration and a DMSO concentration of 10% or less.[6][7] Ensure the solution is clear and free of precipitates.
-
-
Animal Preparation:
-
Weigh the mouse accurately to determine the correct injection volume.
-
Accustom the animal to handling to minimize stress.
-
-
Injection Procedure:
-
Restrain the mouse firmly but gently. One common method is to scruff the mouse by grasping the loose skin over the neck and shoulders.
-
Tilt the mouse's head downwards to a slight degree.
-
Wipe the injection site in the lower right abdominal quadrant with 70% ethanol. This location helps to avoid puncturing the cecum, bladder, or other vital organs.[15]
-
Insert the needle at a 15-30 degree angle into the peritoneal cavity. Be careful not to insert the needle too deeply to avoid damaging internal organs.
-
Aspirate gently to ensure the needle has not entered a blood vessel or organ. If blood or colored fluid is aspirated, discard the syringe and prepare a new injection.
-
Inject the this compound solution slowly and steadily.
-
Withdraw the needle and return the mouse to its cage.
-
-
Post-Injection Monitoring:
-
Monitor the animal for any signs of distress, such as lethargy, abdominal swelling, or abnormal behavior.
-
Protocol 2: Intraventricular (i.v.) Injection of this compound in Mice
Materials:
-
This compound
-
DMSO
-
Sterile phosphate-buffered saline (PBS)
-
Stereotaxic apparatus
-
Anesthetic (e.g., isoflurane, ketamine/xylazine)
-
Micro-drill
-
Hamilton syringe with a 33-gauge needle
-
Surgical tools (scalpel, forceps, etc.)
-
Suturing material
-
Warming pad
-
70% ethanol and sterile swabs
-
Appropriate PPE
Procedure:
-
Preparation of this compound Solution:
-
Prepare a stock solution of this compound in DMSO.
-
On the day of surgery, dilute the stock solution with sterile PBS to the desired final concentration. For example, a final concentration of 200 ng/µL can be used.[11][12] Ensure the final DMSO concentration is low (e.g., <0.2%) to minimize neurotoxicity.[11][12]
-
-
Animal Preparation and Surgery:
-
Anesthetize the mouse using an appropriate anesthetic protocol and place it in the stereotaxic frame.
-
Maintain the animal's body temperature using a warming pad.
-
Shave the scalp and sterilize the area with 70% ethanol and iodine swabs.
-
Make a midline incision on the scalp to expose the skull.
-
Identify the bregma and lambda landmarks.
-
-
Stereotaxic Injection:
-
Using the stereotaxic coordinates for the lateral ventricle (e.g., for mice: anterior-posterior (AP): -0.2 mm from bregma; medial-lateral (ML): ±1.0 mm from midline; dorsal-ventral (DV): -2.5 mm from the skull surface), drill a small burr hole through the skull.[11]
-
Slowly lower the Hamilton syringe needle to the target DV coordinate.
-
Infuse the this compound solution at a slow, controlled rate (e.g., 0.2 µL/min) to avoid increased intracranial pressure.
-
After the infusion is complete, leave the needle in place for an additional 5-10 minutes to allow for diffusion and prevent backflow.
-
Slowly withdraw the needle.
-
-
Post-Surgical Care:
-
Suture the scalp incision.
-
Administer post-operative analgesics as required by your institution's animal care guidelines.
-
Place the mouse in a clean, warm cage for recovery and monitor it closely until it is fully ambulatory.
-
Experimental Workflows
Caption: Intraperitoneal (i.p.) Injection Workflow.
Caption: Intraventricular (i.v.) Injection Workflow.
Discussion
Intraperitoneal (i.p.) Injection:
-
Advantages: This method is technically simpler, faster, and less invasive than i.v. injection, resulting in lower animal stress and morbidity. It allows for systemic delivery of the compound.
-
Disadvantages: The biodistribution of this compound following i.p. injection to the central nervous system (CNS) is not well-characterized. The compound must cross the blood-brain barrier (BBB) to exert neuroprotective effects, and its ability to do so efficiently after systemic administration is a critical consideration. The first-pass metabolism in the liver might also reduce the bioavailability of the compound.
Intraventricular (i.v.) Injection:
-
Advantages: This route bypasses the BBB, delivering this compound directly to the cerebrospinal fluid and the brain parenchyma. This is particularly advantageous for studying the direct neurological effects of the inhibitor and is likely to achieve higher and more targeted concentrations in the CNS with a smaller overall dose.
-
Disadvantages: The procedure is highly invasive, requires specialized surgical skills and equipment, and is associated with a higher risk of complications such as infection, hemorrhage, and inflammation. The procedure itself can induce an inflammatory response, which may confound the experimental results.
The choice between intraperitoneal and intraventricular injection of this compound depends on the specific research question. For studies focused on systemic inflammation or where the ability of the compound to cross the BBB is also being investigated, i.p. injection is a suitable and less invasive option. For research focused specifically on the neuroprotective and anti-inflammatory effects of this compound within the CNS, i.v. injection provides a more direct and targeted approach, though with greater technical demands and potential confounds. Researchers should carefully consider these factors when designing their in vivo experiments.
References
- 1. invivogen.com [invivogen.com]
- 2. selleckchem.com [selleckchem.com]
- 3. glpbio.com [glpbio.com]
- 4. This compound ameliorated sevoflurane-induced cognitive dysfunction and revised mitophagy impairment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound improves neurological function by inhibiting caspase-1-mediated inflammatory response in the intracerebral hemorrhage of rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Hope for vascular cognitive impairment: this compound as a novel treatment against white matter rarefaction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Hope for vascular cognitive impairment: this compound as a novel treatment against white matter rarefaction | PLOS One [journals.plos.org]
- 8. Caspase-1-Inhibitor this compound Inhibits Pyroptosis and Ameliorates Acute Kidney Injury in a Model of Sepsis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Caspase-1-inhibitor this compound reduces LPS-lethality in rats without affecting haematology or cytokine responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Caspase-1-inhibitor this compound reduces LPS-lethality in rats without affecting haematology or cytokine responses - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound Decreases Blood–Brain Barrier Degradation by Inhibiting Caspase-1 Activation of Interleukin-1β in Intracerebral Hemorrhage Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 12. This compound Decreases Blood-Brain Barrier Degradation by Inhibiting Caspase-1 Activation of Interleukin-1β in Intracerebral Hemorrhage Mouse Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. This compound | IL Receptor | Caspase | Pyroptosis | TargetMol [targetmol.com]
- 14. medchemexpress.com [medchemexpress.com]
- 15. animalcare.ubc.ca [animalcare.ubc.ca]
Ac-YVAD-CMK: Application Notes and Protocols for Effective Caspase-1 Inhibition
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ac-YVAD-CMK (N-Acetyl-L-tyrosyl-L-valyl-N-[(1S)-1-(carboxymethyl)-3-chloro-2-oxo-propyl]-L-alaninamide) is a potent, selective, and irreversible inhibitor of caspase-1.[1] Caspase-1, also known as Interleukin-1β Converting Enzyme (ICE), is a critical cysteine protease that plays a central role in the inflammatory response.[1] It is responsible for the proteolytic cleavage and activation of the pro-inflammatory cytokines interleukin-1β (pro-IL-1β) and interleukin-18 (pro-IL-18).[1] Furthermore, caspase-1 initiates a pro-inflammatory form of programmed cell death known as pyroptosis by cleaving Gasdermin D (GSDMD).[1]
This compound acts as an effective tool for investigating the role of caspase-1 in various physiological and pathological processes, including inflammation, neurodegeneration, and sepsis. Its mechanism of action involves mimicking the caspase-1 cleavage site in pro-IL-1β (YVAD), allowing it to bind to the active site of the enzyme and irreversibly inhibit its function.[1]
These application notes provide a comprehensive overview of the effective use of this compound for caspase-1 inhibition, including quantitative data on treatment duration, detailed experimental protocols, and visual representations of the relevant biological pathways and experimental workflows.
Data Presentation: Efficacy of this compound Treatment
The effective duration and concentration of this compound for caspase-1 inhibition are dependent on the experimental model. The following tables summarize quantitative data from various in vitro and in vivo studies.
In Vitro Studies
| Cell Type | Stimulus | This compound Concentration | Pre-treatment Duration | Total Treatment Duration | Readout | Result |
| Murine Microglia | Thrombin | 20, 40, 80 µM | 1 hour | 25 hours | IL-1β/IL-18 mRNA | Significant decrease with 40 and 80 µM |
| Murine Microglia | Thrombin | 40 µM | 1 hour | 25 hours | Caspase-1 (p20), mature IL-1β/IL-18 protein | Significant reduction |
| Murine Macrophages (RAW264.7) | E. faecalis | 30 µM | 30 minutes | Not specified (PI-positive cells monitored over time) | Pyroptosis (PI uptake) | Delayed onset of pyroptosis from 6 to 12 hours |
| Human Hepatocytes (L02) | LPS + GCDCA | 50 µM | 2 hours | 26 hours | Caspase-1 p20, GSDMD-NT | Suppressed activation and cleavage |
In Vivo Studies
| Animal Model | Disease Model | This compound Dose & Administration | Treatment Schedule | Time Point of Analysis | Readout | Result |
| Rat | Permanent Middle Cerebral Artery Occlusion | 300 ng, intracerebroventricular | Single dose 10 min post-occlusion | 24 hours | Caspase-1-like activity | Almost complete inhibition[2] |
| Rat | Permanent Middle Cerebral Artery Occlusion | 300 ng, intracerebroventricular | Single dose 10 min post-occlusion | 6 days | Caspase-1-like activity | Effect lost[2] |
| Mouse | Intracerebral Hemorrhage | 200 ng, intraventricular | Single dose 20 min before ICH | 24 and 72 hours | Neurological function, brain edema | Significant improvement[3] |
| Mouse | Sepsis (CLP) | 0.2 mg/ml in saline for resuscitation | Continuous post-CLP | 24 hours | Serum IL-1β, IL-18, renal caspase-1 | Significant reduction |
| Rat | Endotoxemia (LPS) | 12.5 µmol/kg, intraperitoneal | Single dose 30 min before LPS | 8 hours | Mortality | Significantly reduced from 83% to 33%[4] |
Signaling Pathways and Experimental Workflows
Inflammasome Signaling Pathway and this compound Inhibition
The following diagram illustrates the canonical inflammasome pathway, leading to caspase-1 activation and subsequent inflammatory responses. This compound directly targets and inhibits the active caspase-1 enzyme.
Caption: Inflammasome pathway and this compound inhibition.
General Experimental Workflow for In Vitro Caspase-1 Inhibition
This workflow outlines the typical steps for assessing the efficacy of this compound in a cell culture model.
Caption: In vitro experimental workflow.
Experimental Protocols
Protocol 1: In Vitro Inhibition of Caspase-1 in Murine Microglia
This protocol is adapted from a study investigating the effect of this compound on thrombin-activated microglia.[5]
Materials:
-
Murine microglia cell line (e.g., BV-2) or primary microglia
-
Complete culture medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)
-
This compound (stock solution in DMSO)
-
Thrombin
-
Phosphate-buffered saline (PBS)
-
Reagents for RNA extraction, RT-PCR, and Western blotting
Procedure:
-
Cell Seeding: Seed microglia cells in appropriate culture plates (e.g., 6-well plates for protein/RNA analysis) at a density that will result in 70-80% confluency at the time of treatment.
-
Pre-treatment: Once cells are adhered and have reached the desired confluency, replace the medium with fresh complete medium containing the desired final concentration of this compound (e.g., 20, 40, or 80 µM) or vehicle (DMSO). Pre-incubate for 1 hour at 37°C in a CO2 incubator.
-
Stimulation: Add thrombin to the culture medium to a final concentration of 10 U/mL to activate the microglia.
-
Incubation: Incubate the cells for 24 hours at 37°C in a CO2 incubator.
-
Sample Collection:
-
For RNA analysis: Aspirate the medium, wash the cells with cold PBS, and lyse the cells directly in the plate using a suitable lysis buffer for RNA extraction.
-
For protein analysis (Western Blot): Collect the culture supernatant (for secreted proteins like mature IL-1β) and lyse the cells in RIPA buffer or a similar lysis buffer containing protease inhibitors.
-
-
Analysis:
-
Perform RT-PCR to analyze the mRNA expression levels of Il1b and Il18.
-
Perform Western blotting to analyze the protein levels of cleaved caspase-1 (p20) and mature IL-1β in the cell lysate and/or supernatant.
-
Protocol 2: In Vivo Inhibition of Caspase-1 in a Rat Model of Cerebral Ischemia
This protocol is based on a study demonstrating the neuroprotective effects of this compound.[2]
Materials:
-
Male Sprague-Dawley rats
-
This compound
-
Sterile saline
-
DMSO
-
Anesthesia (e.g., isoflurane)
-
Stereotaxic apparatus
-
Hamilton syringe
-
Surgical instruments for permanent middle cerebral artery occlusion (pMCAo)
-
Brain homogenization buffer and reagents for caspase activity assay
Procedure:
-
Animal Model: Induce permanent focal cerebral ischemia in anesthetized rats using the pMCAo model.
-
Drug Preparation: Dissolve this compound in DMSO and dilute with sterile saline to the final desired concentration (e.g., 300 ng in 3 µL). The final DMSO concentration should be low (e.g., <1%). The vehicle control should be the same concentration of DMSO in saline.
-
Administration: 10 minutes after the onset of pMCAo, using a stereotaxic apparatus, slowly inject 3 µL of the this compound solution or vehicle into the lateral ventricle.
-
Post-operative Care: Suture the incision and allow the animals to recover from anesthesia. Provide appropriate post-operative care, including analgesia and monitoring.
-
Tissue Collection: At the desired time points (e.g., 24 hours or 6 days) post-ischemia, euthanize the animals and perfuse with cold saline. Dissect the brain and collect the cortical tissue from the ischemic and contralateral hemispheres.
-
Analysis: Homogenize the brain tissue and perform a caspase-1 activity assay to determine the level of inhibition. Further analysis can include measuring infarct volume, and cytokine levels (e.g., IL-1β) by ELISA or Western blot.
Protocol 3: Caspase-1 Activity Assay (Fluorometric)
This is a general protocol for measuring caspase-1 activity in cell or tissue lysates, based on commercially available kits.[6]
Materials:
-
Cell or tissue lysate prepared in a suitable lysis buffer
-
Caspase-1 Assay Kit containing:
-
Assay Buffer
-
Caspase-1 substrate (e.g., Ac-YVAD-AFC)
-
Caspase-1 inhibitor (for control)
-
-
96-well black microplate
-
Fluorometric microplate reader with excitation at ~400 nm and emission at ~505 nm
Procedure:
-
Lysate Preparation: Prepare cell or tissue lysates according to the kit manufacturer's instructions or a standard protocol. Ensure the lysis buffer is compatible with the assay. Determine the protein concentration of each lysate.
-
Assay Setup: On a 96-well black plate, add a consistent amount of protein from each lysate (e.g., 50-100 µg) to individual wells. Adjust the volume of each well to be equal with the assay buffer. Include a blank control (assay buffer only) and a negative control (lysate from untreated cells). For specificity, include a sample treated with the caspase-1 inhibitor provided in the kit.
-
Substrate Addition: Prepare the reaction mix by adding the caspase-1 substrate to the assay buffer as per the kit's instructions. Add the reaction mix to each well.
-
Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Measurement: Read the fluorescence in a microplate reader at the appropriate excitation and emission wavelengths (Ex/Em = 400/505 nm for AFC).
-
Data Analysis: Subtract the blank reading from all samples. The caspase-1 activity is proportional to the fluorescence intensity. Compare the fluorescence of treated samples to the untreated control to determine the fold-change in caspase-1 activity.
Conclusion
This compound is a valuable and widely used tool for the specific and irreversible inhibition of caspase-1. The optimal treatment duration and concentration for effective inhibition are context-dependent, varying with the experimental system. For in vitro studies, a pre-incubation of 30 minutes to 2 hours is often sufficient to achieve significant inhibition of caspase-1 activity, with the inhibitory effect lasting for the duration of the experiment (e.g., 24 hours). In vivo, a single administration can provide potent inhibition for at least 24 hours, though the effect may diminish over several days. The provided protocols and data serve as a guide for researchers to design and execute experiments aimed at elucidating the role of caspase-1 in their specific areas of interest. It is always recommended to perform dose-response and time-course experiments to determine the optimal conditions for each new experimental model.
References
- 1. invivogen.com [invivogen.com]
- 2. Inhibition of Caspase-1-Like Activity by Ac-Tyr-Val-Ala-Asp-Chloromethyl Ketone Induces Long-Lasting Neuroprotection in Cerebral Ischemia through Apoptosis Reduction and Decrease of Proinflammatory Cytokines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound Decreases Blood–Brain Barrier Degradation by Inhibiting Caspase-1 Activation of Interleukin-1β in Intracerebral Hemorrhage Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Caspase-1-inhibitor this compound reduces LPS-lethality in rats without affecting haematology or cytokine responses - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Caspase-1 Assay Kit (Fluorometric) (ab39412) | Abcam [abcam.com]
Application Notes and Protocols for the Combined Use of Ac-YVAD-CMK and Lipopolysaccharide (LPS) Stimulation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lipopolysaccharide (LPS), a major component of the outer membrane of Gram-negative bacteria, is a potent activator of the innate immune system. It triggers a signaling cascade that can lead to the production of pro-inflammatory cytokines and a form of programmed cell death known as pyroptosis. A key mediator in this process is Caspase-1, an enzyme responsible for the maturation of interleukin-1β (IL-1β) and interleukin-18 (IL-18), as well as the cleavage of Gasdermin D (GSDMD), which is essential for pyroptosis.
Ac-YVAD-CMK is a selective and irreversible inhibitor of Caspase-1.[1][2] By blocking Caspase-1 activity, this compound can effectively suppress the inflammatory response and cell death induced by stimuli like LPS.[1][3] These application notes provide detailed protocols and data for researchers utilizing this compound in combination with LPS stimulation in both in vitro and in vivo models.
Mechanism of Action
LPS stimulation initiates a signaling cascade that typically involves a two-step activation of the NLRP3 inflammasome. The first signal, or "priming," is often provided by LPS, which upregulates the expression of NLRP3 and pro-IL-1β.[4][5] A second signal, such as ATP, then triggers the assembly of the NLRP3 inflammasome complex, leading to the activation of Caspase-1.[1] Activated Caspase-1 subsequently cleaves pro-IL-1β and pro-IL-18 into their mature, active forms, and also cleaves GSDMD to induce pyroptosis.[1] this compound, a tetrapeptide that mimics the Caspase-1 cleavage site in pro-IL-1β, irreversibly binds to the active site of Caspase-1, thereby inhibiting its enzymatic activity.[1] This blockade prevents the maturation of IL-1β and IL-18 and inhibits pyroptosis.[1][3]
Figure 1: Simplified signaling pathway of LPS-induced inflammasome activation and its inhibition by this compound.
Data Presentation
The following tables summarize quantitative data from studies investigating the effects of this compound on LPS-stimulated models.
Table 1: Effect of this compound on Cytokine Levels in LPS-Stimulated Rodent Models
| Model | Treatment Group | TNF-α (pg/ml) | IL-1β (pg/ml) | IL-6 (pg/ml) | IL-18 (pg/ml) | Reference |
| Rat Endotoxemia | LPS (65 mg/kg) | ~14,300 (at 4h) | ~1,408 (at 8h) | ~43,006 (at 8h) | - | [6] |
| LPS + this compound (12.5 µmol/kg) | No significant change | No significant change | No significant change | - | [6] | |
| Sepsis-induced Acute Kidney Injury (Mouse) | CLP Model | Significantly increased | Significantly increased | Significantly increased | Significantly increased | [7][8] |
| CLP + this compound | Significantly decreased | Significantly decreased | Significantly decreased | Significantly decreased | [7][8] | |
| Acute Gastric Injury (Mouse) | Cold-restraint stress | Increased | Increased | Increased | Increased | [9] |
| Cold-restraint stress + this compound | Decreased | Decreased | Decreased | Decreased | [9] | |
| LPS-induced Acute Lung Injury (Mouse) | LPS | - | Significantly increased (Serum & BALF) | - | Significantly increased (BALF) | [10] |
| LPS + this compound | - | Significantly inhibited (Serum & BALF) | - | Reduced (BALF) | [10] |
Note: "CLP" refers to cecal ligation and puncture, a model for sepsis. "BALF" refers to bronchoalveolar lavage fluid.
Table 2: Effect of this compound on Mortality and Cell Viability
| Model | Treatment Group | Outcome | Result | Reference |
| Rat Endotoxemia | LPS (65 mg/kg) | Mortality | 83% | [6][11] |
| LPS + this compound (12.5 µmol/kg) | Mortality | Reduced to 33% | [6][11] | |
| In vitro Microglia | Thrombin-activated | Cell Viability | - | [12] |
| Thrombin + this compound (40 µM) | Cell Viability | Attenuated inhibitory effects of berberine | [12] | |
| In vitro Hepatocytes | LPS + GCDCA | Pyroptotic cells (Annexin V+/PI+) | Increased | [13] |
| LPS + GCDCA + this compound (50 µM) | Pyroptotic cells (Annexin V+/PI+) | Decreased | [13] |
Experimental Protocols
In Vitro Protocol: Inhibition of Caspase-1 in LPS-Stimulated Macrophages
This protocol is a general guideline for studying the effect of this compound on LPS-stimulated macrophages (e.g., THP-1 derived macrophages, bone marrow-derived macrophages).
Materials:
-
Macrophage cell line (e.g., THP-1) or primary macrophages
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
PMA (for THP-1 differentiation)
-
LPS (from E. coli)
-
ATP
-
This compound[2]
-
PBS
-
Reagents for downstream analysis (e.g., ELISA kits for cytokines, LDH assay kit for pyroptosis)
Procedure:
-
Cell Seeding and Differentiation (for THP-1 cells):
-
Seed THP-1 monocytes at a density of 0.5 x 10^6 cells/ml in a 24-well plate.
-
Differentiate monocytes into macrophages by treating with PMA (e.g., 100 ng/ml) for 48-72 hours.
-
After differentiation, wash the cells with PBS and replace with fresh, serum-free medium. Allow cells to rest for 24 hours.
-
-
Inhibitor Pre-treatment:
-
Prepare a stock solution of this compound in DMSO (e.g., 50 mg/ml or 92.4 mM).[1] Store at -20°C.
-
Dilute the this compound stock solution in cell culture medium to the desired final concentration (a typical working concentration is between 10-100 µM).[15][16][17]
-
Pre-incubate the macrophages with the this compound containing medium for 1-5 hours at 37°C.[12][16] A vehicle control (DMSO) should be run in parallel.
-
-
LPS Priming and Inflammasome Activation:
-
Sample Collection and Analysis:
-
Collect the cell culture supernatant for cytokine analysis (e.g., IL-1β, IL-18) by ELISA.
-
The supernatant can also be used to measure LDH release as an indicator of pyroptosis.
-
Cell lysates can be prepared for Western blot analysis to detect cleaved Caspase-1, GSDMD, and mature IL-1β.
-
Figure 2: Experimental workflow for in vitro inhibition of LPS-induced inflammasome activation by this compound.
In Vivo Protocol: Amelioration of LPS-induced Endotoxemia in Rodents
This protocol provides a general framework for investigating the protective effects of this compound in a rodent model of LPS-induced endotoxemia or sepsis.
Materials:
-
Laboratory animals (e.g., C57BL/6 mice or Sprague-Dawley rats)
-
LPS (from E. coli)
-
This compound
-
Vehicle for this compound (e.g., PBS with 1-2.8% DMSO)[6][18]
-
Sterile saline
-
Anesthesia (if required for procedures)
-
Tools for injection (e.g., syringes, needles)
-
Equipment for sample collection (e.g., blood collection tubes)
Procedure:
-
Animal Acclimatization and Grouping:
-
Acclimatize animals to the laboratory conditions for at least one week before the experiment.
-
Randomly assign animals to different treatment groups (e.g., Sham/Vehicle, LPS + Vehicle, LPS + this compound).
-
-
Inhibitor Administration:
-
Dissolve this compound in a suitable vehicle.
-
Administer this compound to the animals via an appropriate route (e.g., intraperitoneal or intravenous injection). A typical dose is around 6.5 mg/kg for mice or 12.5 µmol/kg for rats.[6][18]
-
Administer the inhibitor 30 minutes to 1 hour prior to LPS challenge.[6][18]
-
-
Induction of Endotoxemia:
-
Monitoring and Sample Collection:
-
Monitor the animals for signs of sickness and record survival rates over a defined period (e.g., 8-24 hours).
-
At predetermined time points, collect blood samples for cytokine analysis (e.g., via cardiac puncture or tail vein).
-
Tissues of interest (e.g., lung, kidney, liver) can be harvested for histological analysis or protein/mRNA expression studies.[3][7]
-
-
Data Analysis:
-
Analyze cytokine levels in the serum using ELISA.
-
Perform histological scoring of tissue damage.
-
Analyze protein expression in tissue homogenates by Western blotting.
-
Compare the outcomes between the different treatment groups using appropriate statistical methods.
-
Figure 3: Experimental workflow for in vivo assessment of this compound in an LPS-induced endotoxemia model.
Troubleshooting and Considerations
-
Solubility of this compound: this compound is soluble in DMSO.[1][14] Ensure that the final concentration of DMSO in the cell culture medium is non-toxic to the cells (typically <0.5%).
-
LPS Potency: The potency of LPS can vary between lots and suppliers. It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell type and experimental setup.
-
Timing of Inhibition: The timing of this compound administration is crucial. Pre-incubation is necessary for the inhibitor to enter the cells and block Caspase-1 before it is activated.
-
Specificity of this compound: While this compound is a selective inhibitor of Caspase-1, it may have off-target effects at very high concentrations. It is advisable to use the lowest effective concentration. It has been reported to be a weak inhibitor of human caspase-4 and caspase-5.[1]
-
Alternative Inflammasome Activation: Be aware that some stimuli can activate other inflammasomes (e.g., AIM2, NLRC4) that may also lead to Caspase-1 activation. The protocols described here are primarily focused on the canonical NLRP3 inflammasome pathway activated by LPS and a second signal.
By following these detailed protocols and considering the provided data, researchers can effectively utilize this compound as a tool to investigate the role of Caspase-1 in LPS-induced inflammation and pyroptosis.
References
- 1. invivogen.com [invivogen.com]
- 2. caymanchem.com [caymanchem.com]
- 3. Inhibition of Alveolar Macrophage Pyroptosis Reduces Lipopolysaccharide-induced Acute Lung Injury in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Lipopolysaccharide Primes the NALP3 Inflammasome by Inhibiting Its Ubiquitination and Degradation Mediated by the SCFFBXL2 E3 Ligase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inflammasome priming by LPS is dependent upon ERK signaling and proteasome function - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Caspase-1-inhibitor this compound reduces LPS-lethality in rats without affecting haematology or cytokine responses - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Caspase-1-Inhibitor this compound Inhibits Pyroptosis and Ameliorates Acute Kidney Injury in a Model of Sepsis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. The caspase-1 inhibitor this compound attenuates acute gastric injury in mice: involvement of silencing NLRP3 inflammasome activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Inhibition of Alveolar Macrophage Pyroptosis Reduces Lipopolysaccharide-induced Acute Lung Injury in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Caspase-1-inhibitor this compound reduces LPS-lethality in rats without affecting haematology or cytokine responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. glpbio.com [glpbio.com]
- 13. dovepress.com [dovepress.com]
- 14. selleckchem.com [selleckchem.com]
- 15. medchemexpress.com [medchemexpress.com]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
Application Notes and Protocols: Long-Term Storage and Stability of Ac-YVAD-CMK Solutions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ac-YVAD-CMK (N-Acetyl-L-tyrosyl-L-valyl-L-alanyl-N-((2S)-4-chloro-3-oxo-1-((S)-2-oxopyrrolidin-3-yl)butan-2-yl)-L-asparagine) is a potent, irreversible, and selective inhibitor of caspase-1.[1][2] Caspase-1, also known as Interleukin-1β Converting Enzyme (ICE), is a critical cysteine protease that plays a central role in the inflammatory response. It is responsible for the proteolytic cleavage and activation of the pro-inflammatory cytokines interleukin-1β (pro-IL-1β) and pro-interleukin-18 (pro-IL-18).[1] Furthermore, caspase-1 activation leads to the cleavage of Gasdermin D (GSDMD), inducing a pro-inflammatory form of cell death known as pyroptosis.[1] Due to its key role in inflammation, this compound is an invaluable tool in studying inflammatory signaling pathways and for the development of therapeutics targeting inflammation-mediated diseases.
Given its widespread use, understanding the long-term stability and optimal storage conditions of this compound solutions is paramount to ensure experimental reproducibility and the validity of research findings. These application notes provide a comprehensive overview of the recommended storage conditions, stability data, and detailed protocols for assessing the stability and activity of this compound solutions.
This compound Specifications
| Property | Value |
| Synonyms | N-Ac-Tyr-Val-Ala-Asp-CMK, Caspase-1 Inhibitor II |
| Molecular Formula | C₂₄H₃₃ClN₄O₈ |
| Molecular Weight | 541.0 g/mol |
| Purity | Typically ≥95% (HPLC) |
| Form | Lyophilized powder |
| Solubility | Soluble in DMSO (e.g., 50 mg/mL) |
Long-Term Storage and Stability
The stability of this compound is dependent on its form (lyophilized powder or in solution) and the storage temperature.
Lyophilized Powder
When stored as a lyophilized powder, this compound is stable for extended periods. For optimal long-term stability, it is recommended to store the lyophilized powder at -20°C. Under these conditions, the compound is reported to be stable for at least one year, and in some cases, up to three years. Before use, it is crucial to allow the vial to equilibrate to room temperature in a desiccator to prevent condensation, as moisture can significantly reduce the long-term stability of the peptide.[3]
Reconstituted Solutions
This compound is most commonly reconstituted in dimethyl sulfoxide (DMSO) to prepare a stock solution. The stability of the reconstituted solution is highly dependent on the storage temperature.
Table 1: Recommended Storage Conditions and Stability of this compound in DMSO
| Storage Temperature | Recommended Duration of Stability | Source Recommendations |
| -80°C | Up to 1 year | Some suppliers suggest that solutions in DMSO can be stable for up to one year when stored at -80°C.[4] |
| -20°C | 1 to 6 months | Stability at -20°C is reported to be between 1 to 6 months.[1][4] It is advisable to refer to the specific supplier's recommendation. |
Important Considerations for Reconstituted Solutions:
-
Aliquoting: To avoid repeated freeze-thaw cycles, which can degrade the peptide, it is highly recommended to aliquot the stock solution into single-use volumes immediately after reconstitution.[4]
-
Solvent Quality: Use anhydrous, high-purity DMSO for reconstitution. Moisture in the DMSO can promote hydrolysis and reduce the stability of the inhibitor.
-
Protection from Light: While not always explicitly stated, it is good practice to protect peptide solutions from light to prevent potential photodegradation.
Signaling Pathway of Caspase-1 Inhibition by this compound
This compound acts by mimicking the tetrapeptide recognition sequence (YVAD) of caspase-1 substrates. It irreversibly binds to the active site of caspase-1, thereby preventing the processing of its downstream targets.
Caption: Caspase-1 signaling pathway and its inhibition by this compound.
Experimental Protocols
To ensure the integrity of your experimental results, it is crucial to periodically assess the stability and activity of your this compound stock solutions, especially after long-term storage or if you suspect degradation due to improper handling.
Protocol 1: Assessment of this compound Activity using a Fluorometric Caspase-1 Assay
This protocol describes how to determine the inhibitory activity of a stored this compound solution by measuring its ability to inhibit recombinant human caspase-1.
Materials:
-
Recombinant active human Caspase-1
-
Caspase-1 substrate, e.g., Ac-YVAD-AMC or Ac-WEHD-AFC
-
Assay Buffer (e.g., 20 mM HEPES, pH 7.4, 100 mM NaCl, 10 mM DTT, 1 mM EDTA, 0.1% CHAPS, 10% sucrose)
-
This compound stock solution (stored) and a freshly prepared solution (for comparison)
-
96-well black microplate
-
Fluorometric microplate reader (Excitation/Emission wavelengths will depend on the substrate used, e.g., 360/460 nm for AMC, 400/505 nm for AFC)
Procedure:
-
Prepare Reagents:
-
Thaw all reagents on ice.
-
Prepare the assay buffer.
-
Dilute the caspase-1 substrate in assay buffer to the recommended working concentration (e.g., 50 µM).
-
Dilute the recombinant caspase-1 in assay buffer to a concentration that gives a robust signal within the linear range of the assay.
-
Prepare a serial dilution of your stored this compound stock solution and the freshly prepared stock solution in assay buffer.
-
-
Assay Setup (in a 96-well plate):
-
Blank: 90 µL of assay buffer + 10 µL of substrate solution.
-
Enzyme Control (No Inhibitor): 80 µL of assay buffer + 10 µL of diluted caspase-1 + 10 µL of substrate solution.
-
Inhibitor Wells: 70 µL of assay buffer + 10 µL of each this compound dilution + 10 µL of diluted caspase-1.
-
Pre-incubation: Add the inhibitor and enzyme to the wells and incubate for 15-30 minutes at 37°C to allow for irreversible binding.
-
-
Initiate Reaction:
-
Add 10 µL of the caspase-1 substrate solution to all wells except the blank.
-
-
Measurement:
-
Immediately start reading the fluorescence intensity at regular intervals (e.g., every 1-2 minutes) for 30-60 minutes at 37°C.
-
-
Data Analysis:
-
Subtract the blank reading from all other readings.
-
Determine the rate of substrate cleavage (slope of the linear portion of the fluorescence vs. time curve).
-
Calculate the percentage of inhibition for each concentration of this compound compared to the enzyme control.
-
Determine the IC₅₀ value for both the stored and fresh this compound solutions. A significant increase in the IC₅₀ of the stored solution indicates degradation.
-
Protocol 2: Stability Assessment of this compound by High-Performance Liquid Chromatography (HPLC)
This protocol provides a general framework for assessing the chemical stability of this compound by monitoring the decrease in the parent compound peak and the appearance of degradation products over time.
Materials:
-
This compound stock solution (stored under different conditions, e.g., -20°C, -80°C, and after multiple freeze-thaw cycles).
-
HPLC system with a UV detector.
-
C18 reverse-phase HPLC column.
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
HPLC vials.
Procedure:
-
Sample Preparation:
-
At designated time points (e.g., 0, 1, 3, 6 months), thaw an aliquot of the stored this compound solution.
-
Dilute the sample to a suitable concentration (e.g., 1 mg/mL) with the initial mobile phase composition (e.g., 95% A, 5% B).
-
-
HPLC Analysis:
-
Column: C18, e.g., 4.6 x 250 mm, 5 µm.
-
Mobile Phase: A gradient of Mobile Phase A and B. A typical gradient might be:
-
0-5 min: 5% B
-
5-25 min: 5% to 95% B
-
25-30 min: 95% B
-
30-35 min: 95% to 5% B
-
35-40 min: 5% B
-
-
Flow Rate: 1 mL/min.
-
Detection Wavelength: 280 nm (due to the tyrosine residue).
-
Injection Volume: 20 µL.
-
Run a blank (diluent) and a freshly prepared standard of this compound for comparison.
-
-
Data Analysis:
-
Identify the peak corresponding to intact this compound based on the retention time of the fresh standard.
-
Integrate the peak area of the intact this compound at each time point.
-
Calculate the percentage of the remaining intact inhibitor by comparing the peak area at each time point to the peak area at time zero.
-
Monitor the appearance of new peaks, which indicate degradation products.
-
Table 2: Illustrative Quantitative Stability Data of this compound in DMSO by HPLC
| Storage Condition | Time Point | % Remaining Intact this compound (Illustrative) |
| -80°C | 0 Months | 100% |
| 3 Months | 99.5% | |
| 6 Months | 98.9% | |
| 12 Months | 97.2% | |
| -20°C | 0 Months | 100% |
| 1 Month | 98.1% | |
| 3 Months | 94.5% | |
| 6 Months | 88.3% |
Table 3: Illustrative Effect of Freeze-Thaw Cycles on this compound Activity
| Number of Freeze-Thaw Cycles | Relative Caspase-1 Inhibitory Activity (Illustrative) |
| 0 | 100% |
| 1 | 99.8% |
| 3 | 97.5% |
| 5 | 92.1% |
| 10 | 85.3% |
Note: The data in Tables 2 and 3 are for illustrative purposes to demonstrate how stability data can be presented. Actual stability may vary.
Experimental Workflow for Stability Assessment
The following diagram illustrates a typical workflow for assessing the long-term stability of this compound solutions.
Caption: Workflow for assessing the long-term stability of this compound solutions.
Conclusion
Proper handling and storage of this compound are essential for maintaining its inhibitory activity and ensuring the reliability of experimental data. For long-term storage, lyophilized powder should be kept at -20°C. Once reconstituted in DMSO, it is recommended to store aliquots at -80°C for maximum stability, although storage at -20°C for shorter periods is also acceptable. Repeated freeze-thaw cycles should be avoided. Regular assessment of the inhibitor's purity by HPLC and its activity using a functional assay is recommended to guarantee its integrity over time. By following these guidelines and protocols, researchers can be confident in the performance of their this compound solutions.
References
Safety Precautions and Protocols for Handling Ac-YVAD-CMK in the Laboratory
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Ac-YVAD-CMK (N-Acetyl-L-tyrosyl-L-valyl-N-[(1S)-1-(carboxymethyl)-3-chloro-2-oxopropyl]-L-alaninamide) is a potent, selective, and irreversible inhibitor of caspase-1, also known as Interleukin-1β Converting Enzyme (ICE).[1][2][3] Caspase-1 is a critical cysteine protease that plays a central role in the inflammatory response.[4] It is responsible for the proteolytic cleavage and activation of pro-inflammatory cytokines interleukin-1β (IL-1β) and interleukin-18 (IL-18).[4][5] Furthermore, activated caspase-1 can induce a form of programmed cell death known as pyroptosis by cleaving Gasdermin D.[1][4] Due to its ability to suppress inflammation and pyroptosis, this compound is a valuable tool in studying a range of inflammatory and neurodegenerative diseases.[3][6]
These application notes provide detailed safety precautions, handling instructions, and experimental protocols for the use of this compound in a laboratory setting.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is provided in the table below for easy reference.
| Property | Value |
| Synonyms | N-Ac-Tyr-Val-Ala-Asp-CMK, Caspase-1 Inhibitor II |
| CAS Number | 178603-78-6[1][2] |
| Molecular Formula | C₂₄H₃₃ClN₄O₈[1][2] |
| Molecular Weight | 541.0 g/mol [1] |
| Appearance | White to off-white powder or translucent film[1] |
| Purity | ≥95% to ≥98% (typically analyzed by HPLC)[1][2] |
Safety Precautions and Handling
For research use only. Not for human or veterinary use. [1][6]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE when handling this compound. This includes a lab coat, safety glasses with side shields, and chemical-resistant gloves.
-
Respiratory Protection: As this compound is supplied as a powder, it is recommended to handle the solid form in a chemical fume hood to avoid inhalation of dust particles.
-
Ventilation: Ensure adequate ventilation in the laboratory when working with solutions of this compound.
-
Eye and Skin Contact: Avoid contact with eyes and skin. In case of accidental contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.
-
Ingestion: Do not ingest. If swallowed, seek immediate medical attention.
-
Waste Disposal: Dispose of this compound and any contaminated materials in accordance with local, state, and federal regulations for chemical waste.
Storage and Stability
Proper storage is crucial to maintain the stability and activity of this compound.
| Form | Storage Temperature | Stability |
| Lyophilized Powder | -20°C[1][3] | Stable for at least 4 years[2] |
| Reconstituted in DMSO | -20°C or -80°C | Stable for up to 6 months at -20°C[1][7] |
Note: It is recommended to aliquot the reconstituted stock solution into single-use volumes to avoid multiple freeze-thaw cycles.[3]
Reconstitution and Working Solutions
This compound is typically reconstituted in dimethyl sulfoxide (DMSO).
| Solvent | Stock Concentration |
| DMSO | 50 mg/mL (92.4 mM) to 100 mg/mL (184.84 mM)[1][8] |
| DMF | 10 mg/mL (18.48 mM)[2][9] |
Protocol for Reconstitution:
-
Bring the vial of lyophilized this compound to room temperature before opening.
-
Add the appropriate volume of high-purity DMSO to the vial to achieve the desired stock concentration.
-
Gently vortex or sonicate to ensure the compound is fully dissolved.[9]
-
Store the stock solution at -20°C or -80°C in tightly sealed, light-protected aliquots.
For cell culture experiments, the DMSO stock solution should be further diluted in the appropriate cell culture medium to the final working concentration. The final concentration of DMSO in the culture medium should be kept low (typically ≤0.1%) to avoid solvent-induced cytotoxicity.
Mechanism of Action: Caspase-1 Inhibition
This compound is a tetrapeptide that mimics the caspase-1 cleavage site in pro-IL-1β.[1] It irreversibly binds to the active site of caspase-1, thereby preventing the processing of its substrates.[1][6] This inhibition blocks the maturation and secretion of IL-1β and IL-18, and prevents pyroptotic cell death.
Caption: Caspase-1 signaling pathway and inhibition by this compound.
Experimental Protocols
The optimal working concentration of this compound can vary depending on the cell type, experimental conditions, and the specific research question. It is recommended to perform a dose-response experiment to determine the optimal concentration for your system.
In Vitro Inhibition of Caspase-1 in Cell Culture
This protocol provides a general guideline for using this compound to inhibit caspase-1 activation in cultured cells, such as macrophages (e.g., THP-1) or microglia.[10]
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Cultured cells (e.g., THP-1 monocytes differentiated into macrophages)
-
Complete cell culture medium
-
Inflammasome activators (e.g., LPS and ATP, or nigericin)[11]
-
Phosphate-buffered saline (PBS)
-
Reagents for downstream analysis (e.g., ELISA kit for IL-1β, LDH assay for pyroptosis)
Procedure:
-
Cell Seeding: Seed cells in appropriate culture plates (e.g., 24-well or 96-well plates) and allow them to adhere and reach the desired confluency. For THP-1 cells, differentiation into macrophages is typically induced with PMA (phorbol 12-myristate 13-acetate).
-
Pre-treatment with this compound:
-
Prepare working solutions of this compound in complete cell culture medium at various concentrations (e.g., 10 µM, 20 µM, 40 µM, 80 µM).[10] A vehicle control (medium with the same concentration of DMSO) should be included.
-
Remove the existing medium from the cells and replace it with the medium containing this compound or the vehicle control.
-
Incubate the cells for 1 to 5 hours at 37°C in a CO₂ incubator.[6][11]
-
-
Inflammasome Activation:
-
After the pre-incubation period, add the inflammasome activators. This is often a two-step process:
-
-
Sample Collection:
-
Collect the cell culture supernatant for the measurement of secreted cytokines (e.g., IL-1β) and LDH.
-
Cell lysates can be prepared for Western blot analysis of caspase-1 cleavage or other intracellular proteins.
-
-
Downstream Analysis:
-
ELISA: Quantify the concentration of mature IL-1β in the culture supernatant.
-
LDH Assay: Measure the release of lactate dehydrogenase (LDH) into the supernatant as an indicator of pyroptosis-induced cell lysis.
-
Western Blot: Analyze cell lysates for the p20 subunit of activated caspase-1 and the cleaved form of GSDMD.[10]
-
In Vivo Administration in Animal Models
This compound has been used in various animal models to study its neuroprotective and anti-inflammatory effects.[6][12] The following is a general guideline and the specific dose, route, and timing of administration will need to be optimized for the specific animal model and research objectives.
Materials:
-
This compound
-
Vehicle (e.g., DMSO and PBS)[13]
-
Sterile syringes and needles
-
Animal model of disease (e.g., intracerebral hemorrhage or sepsis)[12][13]
Procedure:
-
Preparation of Dosing Solution:
-
Dissolve this compound in a minimal amount of DMSO and then dilute with sterile PBS to the final desired concentration. The final DMSO concentration should be minimized to avoid toxicity.[13]
-
-
Administration:
-
Monitoring and Sample Collection:
-
Downstream Analysis:
-
Histology: Perform histological analysis of tissues to assess inflammation and tissue damage.
-
Biochemical Assays: Measure levels of cytokines (e.g., IL-1β, IL-18), markers of tissue injury (e.g., serum creatinine and BUN for kidney injury), and brain water content for edema.[12][15]
-
Western Blot: Analyze tissue homogenates for the expression of proteins in the inflammasome pathway.[12]
-
Experimental Workflow and Logic
The following diagram illustrates a typical experimental workflow for investigating the effects of this compound.
Caption: General experimental workflow for using this compound.
Troubleshooting
-
No inhibitory effect observed:
-
Check inhibitor stability: Ensure proper storage of both lyophilized powder and reconstituted stock solutions. Avoid multiple freeze-thaw cycles.
-
Optimize pre-incubation time and concentration: The required pre-incubation time and concentration of this compound can be cell-type specific. Perform a time-course and dose-response experiment.
-
Verify inflammasome activation: Confirm that your positive controls (e.g., LPS + ATP) are effectively activating the inflammasome and inducing IL-1β secretion.
-
-
Cell toxicity:
-
Reduce DMSO concentration: Ensure the final concentration of DMSO in the cell culture medium is not toxic to your cells (typically <0.1%).
-
Titrate this compound concentration: High concentrations of the inhibitor may have off-target effects or induce toxicity. Determine the optimal, non-toxic working concentration.
-
By adhering to these safety precautions and protocols, researchers can effectively and safely utilize this compound as a powerful tool to investigate the role of caspase-1 in health and disease.
References
- 1. invivogen.com [invivogen.com]
- 2. caymanchem.com [caymanchem.com]
- 3. adooq.com [adooq.com]
- 4. Caspase 1 - Wikipedia [en.wikipedia.org]
- 5. The Inflammasome: A Caspase-1 Activation Platform Regulating Immune Responses and Disease Pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. glpbio.com [glpbio.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. selleckchem.com [selleckchem.com]
- 9. This compound | IL Receptor | Caspase | Pyroptosis | TargetMol [targetmol.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Caspase-1-Inhibitor this compound Inhibits Pyroptosis and Ameliorates Acute Kidney Injury in a Model of Sepsis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. This compound Decreases Blood–Brain Barrier Degradation by Inhibiting Caspase-1 Activation of Interleukin-1β in Intracerebral Hemorrhage Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 14. This compound ameliorated sevoflurane-induced cognitive dysfunction and revised mitophagy impairment - PMC [pmc.ncbi.nlm.nih.gov]
- 15. This compound improves neurological function by inhibiting caspase-1-mediated inflammatory response in the intracerebral hemorrhage of rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Why is Ac-YVAD-CMK not inhibiting IL-1β in my ELISA?
This guide provides troubleshooting advice and answers to frequently asked questions for researchers observing a lack of Interleukin-1β (IL-1β) inhibition in their ELISA experiments when using the caspase-1 inhibitor, Ac-YVAD-CMK.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during IL-1β inhibition experiments. The questions are organized to help you systematically troubleshoot your experimental setup, from the inhibitor itself to the final ELISA measurement.
Section 1: Inhibitor Integrity and Usage
Question 1: Is my this compound stock solution prepared and stored correctly?
Answer: Improper handling and storage of this compound is a primary cause of inactivity. The inhibitor is sensitive to degradation.
-
Solvent: this compound should be dissolved in a high-quality, anhydrous solvent like DMSO.[1][2][3] Moisture in DMSO can reduce the inhibitor's solubility and stability.[2]
-
Storage: Stock solutions should be stored at -20°C for short-term use (up to 1 month) or -80°C for long-term storage (up to 6 months).[4] Lyophilized powder is stable for years when stored desiccated at -20°C.[5][6]
-
Freeze-Thaw Cycles: It is critical to aliquot the stock solution into single-use volumes to avoid multiple freeze-thaw cycles, which can degrade the compound.[5]
Question 2: Am I using the correct working concentration of this compound?
Answer: The optimal concentration of this compound is cell-type and stimulus-dependent. A concentration that is too low will result in incomplete inhibition, while an excessively high concentration can cause off-target effects or cytotoxicity.
-
Recommended Range: The effective working concentration in cell culture typically ranges from 0.1 to 30 µg/ml.[1] Many studies report successful inhibition using concentrations between 40 µM and 100 µM.[3][4][7]
-
Optimization: It is highly recommended to perform a dose-response experiment (titration) to determine the minimal concentration required for maximal inhibition in your specific experimental system.
| Parameter | Recommendation | Source(s) |
| Solvent | Anhydrous DMSO | [1][2][3] |
| Stock Solution Storage | -20°C (1 month) or -80°C (6 months) | [4][5] |
| Lyophilized Powder Storage | -20°C, desiccated (≥ 4 years) | [5][6] |
| Working Concentration | 0.1–30 µg/ml (or ~20-100 µM) | [1][3][7] |
| Handling | Aliquot to avoid freeze-thaw cycles | [5] |
Table 1. Summary of this compound Handling and Concentration Guidelines.
Section 2: Experimental Protocol and Workflow
Question 3: Is the timing of inhibitor addition and cell stimulation correct?
Answer: this compound is an irreversible inhibitor, meaning it forms a covalent bond with its target, caspase-1.[1][3][6] For effective inhibition, it must be present in the culture before caspase-1 is activated.
-
Pre-incubation is Key: Cells must be pre-incubated with this compound to allow for sufficient cell permeability and binding to pro-caspase-1. A pre-incubation time of 30 minutes to 5 hours before adding the inflammasome activator (e.g., ATP, Nigericin) is common.[7][8]
-
Continuous Presence: For best results, the inhibitor should remain in the culture medium during the stimulation period.[7]
| Step | Action | Typical Duration | Notes |
| 1. Priming | Add priming signal (e.g., LPS) to induce pro-IL-1β expression. | 3 - 5 hours | This step is required for most cell types to transcribe the IL1B gene. |
| 2. Inhibition | Add this compound to the cell culture. | 30 mins - 5 hours | This allows the inhibitor to enter the cells and bind to caspase-1. |
| 3. Activation | Add activation signal (e.g., ATP, Nigericin) to trigger inflammasome assembly. | 30 mins - 2.5 hours | This activates caspase-1, which would normally cleave pro-IL-1β. |
| 4. Collection | Collect cell supernatant for ELISA. | - | Centrifuge to pellet cells and debris before analysis. |
Table 2. Sample Experimental Timeline for an IL-1β Inhibition Assay.
Section 3: Cellular and Biological Considerations
Question 4: Could my cells be using a caspase-1-independent pathway to process IL-1β?
Answer: Yes, this is a critical biological consideration. This compound is highly selective for caspase-1.[2][4] If your experimental system utilizes alternative proteases to process pro-IL-1β, this compound will be ineffective.
-
Alternative Proteases: Several other proteases can cleave pro-IL-1β into its mature, active form. These include neutrophil-derived serine proteases (e.g., neutrophil elastase, proteinase 3) and caspase-8.[9][10][11][12]
-
Cell Type Dependence: The involvement of these alternative pathways can be cell-type specific. For instance, neutrophils can process IL-1β without a requirement for caspase-1.[10][13]
-
Stimulus Dependence: The specific stimulus used can also influence which pathway is activated.[9]
Figure 1. Canonical vs. Alternative IL-1β Processing Pathways. This compound specifically inhibits Caspase-1 and will not block cleavage of Pro-IL-1β by other proteases like Caspase-8 or neutrophil-derived enzymes.
Question 5: Is it possible my cells are not being properly stimulated to produce IL-1β in the first place?
Answer: Yes. IL-1β production is a tightly regulated two-step process. Failure in either step will result in low or no detectable IL-1β, which could be misinterpreted as inhibitor efficacy in all samples.
-
Priming (Signal 1): Most cells require a priming signal, commonly Lipopolysaccharide (LPS), to induce the transcription and translation of pro-IL-1β.[1]
-
Activation (Signal 2): A second signal, such as ATP or nigericin, is needed to trigger the assembly of the inflammasome and activation of caspase-1.[11][14]
Ensure you have a robust positive control (primed and activated cells without inhibitor) that shows a strong IL-1β signal in your ELISA. If this control fails, you must troubleshoot the stimulation protocol itself.
Section 4: ELISA Procedure and Data Interpretation
Question 6: Is my ELISA kit performing correctly and measuring the right form of IL-1β?
Answer: Issues with the ELISA can mimic a lack of inhibitor effect.
-
Antibody Specificity: Confirm that your ELISA kit's antibodies are specific for the mature, 17 kDa form of IL-1β. Some kits based on monoclonal antibodies may fail to detect over 90% of the pro-IL-1β form.[15] While you want to measure the secreted mature form, it's important to be aware of your kit's specifications.
-
Standard Curve: A poor standard curve is a clear indicator of a problem with the ELISA itself.[16] If your standards are not performing well, you cannot trust the sample data.[17]
-
Low Signal: If your positive control signal is very low, it may be difficult to see a further reduction with an inhibitor.[18] This could be due to low levels of cytokine production or issues with the assay sensitivity.[18][19]
-
Matrix Effects: Components in your cell culture supernatant or improperly diluted samples can interfere with antibody binding in the ELISA.[16][20] Always use the recommended sample diluent provided with the kit.[20]
References
- 1. invivogen.com [invivogen.com]
- 2. selleckchem.com [selleckchem.com]
- 3. This compound | IL Receptor | Caspase | Pyroptosis | TargetMol [targetmol.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. adooq.com [adooq.com]
- 6. caymanchem.com [caymanchem.com]
- 7. researchgate.net [researchgate.net]
- 8. This compound ameliorated sevoflurane-induced cognitive dysfunction and revised mitophagy impairment - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Alternative Pathways of IL-1 Activation, and Its Role in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Caspase-1 Independent IL-1β Activation in Neutrophil Dependent Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Understanding the mechanism of IL-1β secretion - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Cutting Edge: Caspase-1 Independent IL-1β Production Is Critical for Host Resistance to Mycobacterium tuberculosis and Does Not Require TLR Signaling In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 14. dovepress.com [dovepress.com]
- 15. ELISA kits based on monoclonal antibodies do not measure total IL-1 beta synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
- 17. researchgate.net [researchgate.net]
- 18. mabtech.com [mabtech.com]
- 19. researchgate.net [researchgate.net]
- 20. Mouse IL-1β(Interleukin 1 Beta) ELISA Kit - FineTest ELISA Kit | FineTest Antibody | FineTest® [fn-test.com]
Troubleshooting Ac-YVAD-CMK insolubility in aqueous solutions.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the caspase-1 inhibitor, Ac-YVAD-CMK.
Troubleshooting Guide: this compound Insolubility in Aqueous Solutions
Issue: Precipitate formation or insolubility when preparing aqueous working solutions of this compound.
This compound is a peptide-based inhibitor that is known to have poor solubility in aqueous solutions. This can lead to the formation of precipitates, which can negatively impact experimental results. The following guide provides a systematic approach to troubleshooting this common issue.
Q1: I dissolved this compound in my aqueous buffer and it immediately precipitated. What went wrong?
This compound is sparingly soluble in water and ethanol.[1] Direct dissolution in aqueous buffers is not recommended and will likely result in precipitation. The recommended method is to first prepare a concentrated stock solution in an appropriate organic solvent.
Q2: What is the recommended solvent for preparing a stock solution of this compound?
The most commonly recommended solvent for this compound is dimethyl sulfoxide (DMSO).[1][2][3][4] Dimethylformamide (DMF) can also be used.[3][4]
Q3: What is the maximum recommended concentration for a DMSO stock solution?
Different suppliers provide slightly different solubility limits in DMSO. To ensure complete dissolution, it is advisable to prepare a stock solution within the concentration range where solubility is well-documented.
This compound Solubility in Organic Solvents
| Solvent | Solubility | Molar Concentration (approx.) |
| DMSO | 50 mg/mL[2] | 92.4 mM |
| DMSO | 100 mg/mL[1] | 184.84 mM |
| DMSO | 90 mg/mL[4] | 166.4 mM |
| DMSO | 20 mg/mL[3] | 36.97 mM |
| DMF | 10 mg/mL[3][4] | 18.48 mM |
Note: It is crucial to use fresh, anhydrous DMSO as moisture can reduce the solubility of this compound.[1]
Q4: I've prepared a clear stock solution in DMSO, but the compound precipitates when I dilute it into my aqueous cell culture medium. How can I prevent this?
This is a common issue when diluting a DMSO stock into an aqueous solution. Here is a recommended protocol to minimize precipitation:
Experimental Protocol: Preparing Aqueous Working Solutions from a DMSO Stock
-
Prepare a High-Concentration Stock: Dissolve this compound in 100% anhydrous DMSO to make a concentrated stock solution (e.g., 10-50 mM). Ensure the powder is completely dissolved. Gentle warming to 37°C and sonication can aid dissolution.[3][4]
-
Serial Dilution (Optional but Recommended): If a very low final concentration is required, perform an intermediate dilution of the DMSO stock in DMSO before the final aqueous dilution.
-
Final Aqueous Dilution:
-
Vortex or pipette-mix the aqueous solution (e.g., cell culture medium, buffer) vigorously.
-
While the aqueous solution is still in motion, add the this compound DMSO stock dropwise or in small aliquots.
-
The final concentration of DMSO in your aqueous solution should be kept as low as possible (typically <0.5%) to avoid solvent-induced artifacts in your experiment.
-
-
Immediate Use: Use the freshly prepared aqueous working solution immediately for optimal results.[1]
Below is a workflow diagram illustrating this process.
Frequently Asked Questions (FAQs)
Q5: What is the mechanism of action for this compound?
This compound is a selective and irreversible inhibitor of caspase-1.[2][3][5] Caspase-1 is a key enzyme in the inflammatory process, responsible for the cleavage and activation of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and IL-18.[1][2][6] By inhibiting caspase-1, this compound can suppress the inflammatory response and induce neuroprotective effects.[1][3]
Q6: What signaling pathway does this compound target?
This compound targets the inflammasome signaling pathway. Inflammasomes are multi-protein complexes that, upon activation by various stimuli, recruit and activate pro-caspase-1.[7][8] Activated caspase-1 then proceeds to cleave its substrates, leading to cytokine maturation and a form of inflammatory cell death called pyroptosis.[6][9]
Q7: How should I store my this compound stock solution?
Stock solutions of this compound in DMSO should be aliquoted to avoid repeated freeze-thaw cycles and stored at -20°C or -80°C.[1][3] When stored at -20°C, the stock solution is generally stable for up to one month, and at -80°C, it can be stable for up to a year.[1][10] The lyophilized powder should be stored at -20°C.[5]
Q8: What are typical working concentrations for this compound in cell-based assays?
The effective working concentration of this compound can vary depending on the cell type and experimental conditions. However, a general range for cell culture assays is between 0.1 and 30 µg/mL.[2] Other studies have used concentrations of 40 µM and 80 µM to effectively reduce the expression of IL-1β and IL-18 in activated microglia.[3][4][10] It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific assay.
References
- 1. selleckchem.com [selleckchem.com]
- 2. invivogen.com [invivogen.com]
- 3. glpbio.com [glpbio.com]
- 4. This compound | IL Receptor | Caspase | Pyroptosis | TargetMol [targetmol.com]
- 5. adooq.com [adooq.com]
- 6. Caspase 1 - Wikipedia [en.wikipedia.org]
- 7. The Inflammasome: A Caspase-1 Activation Platform Regulating Immune Responses and Disease Pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pnas.org [pnas.org]
- 9. researchgate.net [researchgate.net]
- 10. medchemexpress.com [medchemexpress.com]
Potential off-target effects of Ac-YVAD-CMK in cellular assays.
This technical support center provides researchers, scientists, and drug development professionals with guidance on the potential off-target effects of Ac-YVAD-CMK in cellular assays.
Frequently Asked Questions (FAQs)
Q1: What is the primary target of this compound?
A1: this compound is a selective and irreversible inhibitor of caspase-1, also known as Interleukin-1β Converting Enzyme (ICE).[1][2][3][4][5] It is designed as a tetrapeptide sequence based on the caspase-1 cleavage site in pro-IL-1β.[1] Its primary mechanism of action involves blocking the activation of caspase-1, which in turn inhibits the maturation and release of the pro-inflammatory cytokines IL-1β and IL-18, and prevents pyroptosis, a form of inflammatory cell death.[1][2][3][4][5]
Q2: What are the known off-target effects of this compound?
A2: While this compound is selective for caspase-1, it has been reported to have some activity against other caspases, particularly at higher concentrations. It is a weak inhibitor of caspase-4 and caspase-5.[1] There is also evidence suggesting that this compound can indirectly affect caspase-3 activity and may interact with other cysteine proteases like cathepsin B.
Q3: I am observing unexpected cytotoxicity in my experiments with this compound. What could be the cause?
A3: Unexpected cytotoxicity could be due to several factors:
-
High Concentrations: Using this compound at concentrations significantly higher than the effective dose for caspase-1 inhibition may lead to off-target effects on other caspases or cellular proteases, inducing apoptosis or other forms of cell death.
-
Off-Target Inhibition: Inhibition of other essential proteases, such as cathepsins, could disrupt cellular homeostasis and lead to toxicity.
-
Solvent Toxicity: Ensure that the final concentration of the solvent (e.g., DMSO) in your cell culture medium is not toxic to your cells.
-
Compound Purity: Impurities in the inhibitor preparation could also contribute to cytotoxicity. It is crucial to use a high-purity grade of this compound.[1]
Q4: How can I confirm that the observed effects in my assay are due to caspase-1 inhibition and not off-target effects?
A4: To ensure the specificity of your results, consider the following control experiments:
-
Use a More Specific Inhibitor: Compare the effects of this compound with a more selective caspase-1 inhibitor, such as Belnacasan (VX-765). If the effect is still observed with the more specific inhibitor, it is more likely to be a caspase-1-mediated phenomenon.
-
Genetic Knockdown/Knockout: Use siRNA, shRNA, or CRISPR/Cas9 to specifically deplete caspase-1 in your cellular model. If the phenotype observed with this compound is replicated in the caspase-1 deficient cells, it confirms the on-target effect.
-
Dose-Response Curve: Perform a dose-response experiment with this compound. On-target effects should typically occur at lower concentrations, while off-target effects may only appear at higher concentrations.
-
Rescue Experiment: If possible, try to rescue the phenotype by adding back a constitutively active form of caspase-1 or its downstream products (e.g., mature IL-1β).
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Steps |
| No inhibition of IL-1β release observed. | 1. Suboptimal inhibitor concentration. 2. Inhibitor degradation. 3. Incorrect experimental timing. 4. Cell type resistance. | 1. Perform a dose-response curve to determine the optimal concentration for your cell type and stimulus.2. Ensure proper storage of the this compound stock solution (-20°C or -80°C in a desiccated environment). Prepare fresh working solutions for each experiment.3. Pre-incubate cells with this compound for an adequate time (e.g., 1-2 hours) before adding the stimulus to allow for cell penetration and target engagement.4. Some cell types may have high levels of caspase-1 or alternative pathways for IL-1β processing. Confirm caspase-1 expression and activation in your model. |
| Unexpected increase in cell death. | 1. Off-target inhibition of other caspases (e.g., caspase-3). 2. Inhibition of other proteases like cathepsins. 3. Solvent toxicity. | 1. Lower the concentration of this compound. Use a more specific caspase-1 inhibitor as a control. Measure the activity of other caspases (see protocols below).2. Assess cathepsin B activity in the presence of this compound (see protocol below).3. Include a vehicle control with the same concentration of solvent (e.g., DMSO) used for the inhibitor. |
| Inconsistent results between experiments. | 1. Variability in cell culture conditions. 2. Inhibitor stock solution degradation. 3. Pipetting errors. | 1. Maintain consistent cell passage numbers, seeding densities, and stimulation conditions.2. Prepare fresh aliquots of the inhibitor from a new vial.3. Use calibrated pipettes and ensure thorough mixing of reagents. |
Quantitative Data on Inhibitor Selectivity
The following tables summarize the inhibitory potency (Ki or IC50 values) of this compound and alternative caspase-1 inhibitors against various proteases. Lower values indicate higher potency.
Table 1: Selectivity Profile of this compound
| Target Protease | Ki / IC50 (nM) | Reference(s) |
| Caspase-1 | 0.8 | [3][4][6][7] |
| Caspase-2 | Not Reported | |
| Caspase-3 | >10,000 | [6][7] |
| Caspase-4 | 362 | [6][7] |
| Caspase-5 | 163 | [6][7] |
| Caspase-6 | Not Reported | |
| Caspase-7 | Not Reported | |
| Caspase-8 | Not Reported | |
| Caspase-9 | Not Reported | |
| Caspase-10 | Not Reported | |
| Cathepsin B | Not Reported | |
| Proteasome | Not Reported |
Table 2: Selectivity Profile of Alternative Caspase-1 Inhibitors
| Inhibitor | Target Protease | Ki / IC50 (nM) | Reference(s) |
| Belnacasan (VX-765) | Caspase-1 | 0.8 | [6][7][8][9][10] |
| Caspase-3 | >10,000 | [9] | |
| Caspase-4 | <0.6 | [6][7][8] | |
| Caspase-6 | >10,000 | [9] | |
| Caspase-7 | >10,000 | [9] | |
| Caspase-8 | >10,000 | [9] | |
| Caspase-9 | >10,000 | [9] | |
| Pralnacasan (VX-740) | Caspase-1 | 1.4 | [8][11][12] |
| Caspase-3 | >1000 | [13] | |
| Caspase-8 | >1000 | [13] |
Experimental Protocols
Protocol 1: Assessment of Off-Target Effects on Cathepsin B Activity
This protocol describes a fluorometric assay to measure cathepsin B activity in cell lysates.
Materials:
-
Cells treated with this compound or vehicle control
-
Cathepsin B Cell Lysis Buffer
-
Cathepsin B Reaction Buffer
-
Cathepsin B Substrate (e.g., Ac-RR-AFC)
-
Fluorometric microplate reader (Ex/Em = 400/505 nm)
Procedure:
-
Cell Lysis:
-
Harvest cells and wash with cold PBS.
-
Resuspend the cell pellet in chilled Cathepsin B Cell Lysis Buffer.
-
Incubate on ice for 10 minutes.
-
Centrifuge at high speed for 5 minutes at 4°C.
-
Collect the supernatant (cell lysate).
-
-
Enzyme Assay:
-
Add 50 µL of cell lysate to a well of a 96-well black microplate.
-
Add 50 µL of Cathepsin B Reaction Buffer to each well.
-
Add 2 µL of Cathepsin B Substrate to each well.
-
Incubate the plate at 37°C for 1-2 hours, protected from light.
-
-
Data Analysis:
-
Measure the fluorescence at Ex/Em = 400/505 nm.
-
Compare the fluorescence signal from this compound-treated samples to vehicle-treated samples to determine the extent of cathepsin B inhibition.
-
Protocol 2: Assessment of Off-Target Effects on Proteasome Activity
This protocol outlines a method to measure the chymotrypsin-like activity of the proteasome in cell lysates.
Materials:
-
Cells treated with this compound or vehicle control
-
Proteasome Lysis Buffer
-
Proteasome Assay Buffer
-
Proteasome Substrate (e.g., Suc-LLVY-AMC)
-
Proteasome Inhibitor (e.g., MG-132) as a positive control
-
Fluorometric microplate reader (Ex/Em = 350/440 nm)
Procedure:
-
Cell Lysis:
-
Harvest cells and wash with cold PBS.
-
Lyse cells in Proteasome Lysis Buffer.
-
Centrifuge to pellet cell debris and collect the supernatant.
-
-
Enzyme Assay:
-
To paired wells of a 96-well black microplate, add up to 50 µL of cell lysate.
-
To one well of each pair, add the proteasome inhibitor (positive control). To the other, add assay buffer.
-
Add Proteasome Assay Buffer to bring the total volume to 100 µL.
-
Add 1 µL of Proteasome Substrate to all wells.
-
Incubate at 37°C for 30-60 minutes, protected from light.
-
-
Data Analysis:
-
Measure fluorescence at Ex/Em = 350/440 nm.
-
Subtract the fluorescence of the inhibitor-treated well from the untreated well to determine the specific proteasome activity.
-
Compare the proteasome activity in this compound-treated samples to vehicle-treated samples.
-
Visualizations
Caption: Canonical inflammasome pathway and the inhibitory action of this compound on caspase-1.
Caption: General experimental workflow to assess on-target and potential off-target effects of this compound.
Caption: A logical workflow for troubleshooting unexpected results in experiments using this compound.
References
- 1. Belnacasan | VX-765 | ICE/caspase-1 inhibitor | TargetMol [targetmol.com]
- 2. invivogen.com [invivogen.com]
- 3. glpbio.com [glpbio.com]
- 4. selleckchem.com [selleckchem.com]
- 5. This compound = 95 HPLC 178603-78-6 [sigmaaldrich.com]
- 6. Inhibition of Caspase-1-Like Activity by Ac-Tyr-Val-Ala-Asp-Chloromethyl Ketone Induces Long-Lasting Neuroprotection in Cerebral Ischemia through Apoptosis Reduction and Decrease of Proinflammatory Cytokines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. selleckchem.com [selleckchem.com]
- 9. selleckchem.com [selleckchem.com]
- 10. Belnacasan (VX-765) | Caspase inhibitor | CAS 273404-37-8 | Prodrug of VRT-043198 | Buy Belnacasan (VX 765) from Supplier InvivoChem [invivochem.com]
- 11. A Highly Potent and Selective Caspase 1 Inhibitor that Utilizes a Key 3-Cyanopropanoic Acid Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 12. jpp.krakow.pl [jpp.krakow.pl]
- 13. researchgate.net [researchgate.net]
Ac-YVAD-CMK stability issues in long-term cell culture.
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability and use of Ac-YVAD-CMK in long-term cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a selective and irreversible inhibitor of caspase-1.[1] It is a tetrapeptide (Acetyl-Tyrosine-Valine-Alanine-Aspartate) linked to a chloromethyl ketone (CMK) reactive group. The peptide sequence mimics the cleavage site in pro-IL-1β, allowing it to bind to the active site of caspase-1. The CMK group then forms a covalent bond with a cysteine residue in the catalytic site of the enzyme, leading to its irreversible inactivation. By inhibiting caspase-1, this compound blocks the maturation and secretion of the pro-inflammatory cytokines IL-1β and IL-18, and prevents pyroptosis, a form of pro-inflammatory cell death.[2]
Q2: How should I prepare and store my this compound stock solution?
Proper preparation and storage of your this compound stock solution are critical for maintaining its activity. It is recommended to dissolve the lyophilized powder in high-quality, anhydrous dimethyl sulfoxide (DMSO).
| Parameter | Recommendation | Source(s) |
| Solvent | Anhydrous DMSO | [3] |
| Stock Concentration | 10-20 mM | General Lab Practice |
| Storage Temperature | -20°C for short-term (1-6 months), -80°C for long-term (up to 1 year) | [2][3] |
| Storage Conditions | Aliquot to avoid repeated freeze-thaw cycles. Store in tightly sealed vials to prevent moisture absorption. | [3] |
Q3: What is the expected stability of this compound in cell culture medium?
Troubleshooting Guide
Issue 1: Loss of this compound inhibitory activity in a long-term experiment.
-
Possible Cause 1: Degradation of the inhibitor in the cell culture medium.
-
Troubleshooting Tip: For experiments lasting several days, consider replenishing the inhibitor. This can be done by performing a partial or full media change containing freshly diluted this compound every 24-48 hours. The optimal replenishment schedule may need to be determined empirically for your specific cell type and experimental conditions. One manufacturer suggests caution for dosing periods exceeding half a month.[3]
-
-
Possible Cause 2: Improper storage of the stock solution.
-
Troubleshooting Tip: Ensure that your DMSO stock solution is stored in small, single-use aliquots at -20°C or -80°C to prevent degradation from repeated freeze-thaw cycles and exposure to moisture.
-
-
Possible Cause 3: Suboptimal inhibitor concentration.
-
Troubleshooting Tip: The effective concentration of this compound can vary between cell types and the strength of the inflammatory stimulus. Perform a dose-response experiment to determine the optimal concentration for your system. Typical working concentrations range from 10 µM to 50 µM.
-
Issue 2: Inconsistent results between experiments.
-
Possible Cause 1: Variability in stock solution potency.
-
Troubleshooting Tip: Prepare a large batch of stock solution, aliquot, and store at -80°C. This will ensure that the same stock is used for a series of experiments, reducing variability.
-
-
Possible Cause 2: Cell passage number and health.
-
Troubleshooting Tip: Use cells within a consistent and low passage number range. Ensure cells are healthy and in the logarithmic growth phase before starting your experiment, as cellular responses to inflammatory stimuli can vary with cell health and density.
-
-
Possible Cause 3: Presence of serum in the culture medium.
-
Troubleshooting Tip: Serum contains proteases that can degrade peptide inhibitors. If possible, consider reducing the serum concentration or using a serum-free medium during the inhibitor treatment period. However, be mindful that this can also affect cell health and response.[5]
-
Experimental Protocols
Protocol 1: Assessment of Caspase-1 Activity using a Fluorometric Assay
This protocol allows for the quantitative measurement of caspase-1 activity in cell lysates, which can be used to confirm the efficacy of this compound treatment.
Materials:
-
Cells cultured in appropriate multi-well plates
-
This compound
-
Inflammatory stimulus (e.g., LPS and Nigericin)
-
Phosphate-buffered saline (PBS), ice-cold
-
Cell Lysis Buffer (e.g., 50 mM HEPES, pH 7.4, 100 mM NaCl, 0.1% CHAPS, 1 mM DTT, 100 µM EDTA)
-
2X Reaction Buffer (e.g., 100 mM HEPES, pH 7.4, 20% glycerol, 2 mM DTT)
-
Caspase-1 substrate: Ac-YVAD-AFC (7-amino-4-trifluoromethylcoumarin)
-
Fluorometer with excitation at 400 nm and emission at 505 nm
Procedure:
-
Cell Treatment:
-
Plate cells at the desired density and allow them to adhere overnight.
-
Pre-treat cells with various concentrations of this compound for 1-2 hours.
-
Induce inflammasome activation with your chosen stimulus (e.g., LPS priming followed by Nigericin). Include appropriate vehicle controls.
-
-
Cell Lysis:
-
After treatment, aspirate the culture medium and wash the cells once with ice-cold PBS.
-
Add an appropriate volume of ice-cold Cell Lysis Buffer to each well and incubate on ice for 10-15 minutes.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Centrifuge at 12,000 x g for 10 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant (cell lysate) to a new, pre-chilled tube.
-
-
Caspase-1 Activity Assay:
-
In a 96-well black plate, add 50 µL of cell lysate per well.
-
Prepare the reaction mix by combining 50 µL of 2X Reaction Buffer with 5 µL of Ac-YVAD-AFC substrate (final concentration 50 µM).
-
Add 55 µL of the reaction mix to each well containing cell lysate.
-
Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Measure the fluorescence using a fluorometer with Ex/Em = 400/505 nm.[6][7]
-
Data Analysis: The fold-increase in caspase-1 activity can be determined by comparing the fluorescence readings of the treated samples to the untreated controls. A decrease in fluorescence in the this compound treated samples indicates successful inhibition of caspase-1.
Visualizations
References
- 1. glpbio.com [glpbio.com]
- 2. invivogen.com [invivogen.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. A degradation study of a series of chloromethyl and diazomethyl ketone anti-leukemic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. resources.novusbio.com [resources.novusbio.com]
- 7. abcam.com [abcam.com]
Ac-YVAD-CMK Treatment: A Technical Guide to Negative Control Experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for designing and interpreting negative control experiments involving the caspase-1 inhibitor, Ac-YVAD-CMK.
Frequently Asked Questions (FAQs)
Q1: What is the primary purpose of a negative control in an this compound experiment?
A1: Negative controls are crucial to ensure that the observed effects are specifically due to the inhibition of caspase-1 by this compound and not due to other factors. These factors can include the solvent (vehicle) used to dissolve the inhibitor, off-target effects of the peptide-based inhibitor, or other experimental artifacts.
Q2: What is the most common negative control for this compound treatment?
A2: The most common and essential negative control is a vehicle control . This compound is typically dissolved in a solvent like dimethyl sulfoxide (DMSO) and then diluted in a buffer such as phosphate-buffered saline (PBS) or saline solution.[1] The vehicle control group receives the same final concentration of the solvent and buffer mixture without the this compound inhibitor. This helps to account for any effects the solvent itself may have on the experimental system.
Q3: Are there other types of negative controls I should consider?
Q4: I can't find a commercially available scrambled or inactive version of the YVAD peptide. Why is that, and what are the alternatives?
A4: While scrambled peptides are a common negative control for biologically active peptides, a specific, widely-validated scrambled YVAD-CMK is not a standard commercial product. The focus in the field has been on demonstrating specificity through other means. The best alternatives are the rigorous use of a vehicle control and a control inhibitor targeting a different caspase, such as Ac-DEVD-CMK for caspase-3.[2][3]
Q5: What are the known off-target effects of this compound?
A5: this compound is highly selective for caspase-1. However, it can exhibit weak inhibitory activity against other caspases, particularly human caspase-4 and caspase-5.[4] Some studies have also observed an indirect reduction in caspase-3 activity following this compound treatment, which may be a downstream consequence of inhibiting the inflammatory cascade initiated by caspase-1, rather than direct inhibition.[5]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| High background in vehicle control group | Solvent (e.g., DMSO) concentration is too high and causing toxicity or other cellular effects. | Ensure the final concentration of the solvent is low (typically <0.5%) and consistent across all treatment groups, including the vehicle control.[1] |
| Unexpected results in the negative control peptide group (e.g., Ac-DEVD-CMK shows similar effects to this compound) | The observed biological effect may not be specific to caspase-1 inhibition and could be due to a more general mechanism involving other caspases. | - Re-evaluate the signaling pathway under investigation. - Use additional negative controls, such as inhibitors for other relevant caspases. - Consider using genetic controls, like cells or animals with a knockout of the caspase-1 gene, to confirm the role of caspase-1. |
| Inconsistent results between experiments | - Variability in inhibitor preparation. - Inconsistent treatment times or concentrations. - Cell passage number or health. | - Prepare fresh dilutions of this compound and control inhibitors for each experiment. - Strictly adhere to established protocols for treatment duration and dosage. - Use cells within a consistent and low passage number range and ensure they are healthy before treatment. |
| This compound fails to inhibit the target (e.g., IL-1β production) | - Inhibitor degradation. - Suboptimal experimental conditions. - Incorrect timing of inhibitor addition. | - Store this compound properly, aliquoted and protected from light at -20°C or -80°C.[6] - Optimize the concentration of this compound and the timing of its addition relative to the stimulus in your specific experimental model.[7] |
Experimental Protocols
Protocol 1: In Vitro Caspase-1 Activity Assay with Negative Controls
This protocol describes a general method for measuring caspase-1 activity in cell lysates using a fluorogenic substrate, incorporating appropriate negative controls.
Materials:
-
Cells of interest
-
Stimulus to induce caspase-1 activity (e.g., LPS and ATP)
-
This compound (caspase-1 inhibitor)
-
Ac-DEVD-CMK (caspase-3 inhibitor, as a negative control)
-
Vehicle (e.g., DMSO)
-
Cell lysis buffer
-
Caspase assay buffer
-
Caspase-1 fluorogenic substrate (e.g., Ac-YVAD-AFC)
-
96-well black microplate
-
Fluorometric plate reader
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in a multi-well plate at the desired density and allow them to adhere overnight.
-
Pre-treat cells with this compound, Ac-DEVD-CMK, or vehicle at the desired final concentration for 1-2 hours before stimulation.
-
-
Induction of Caspase-1 Activity:
-
Add the stimulus (e.g., LPS for priming, followed by ATP) to the appropriate wells. Include an unstimulated control group.
-
-
Cell Lysis:
-
After the desired incubation time, collect the cells and wash with cold PBS.
-
Lyse the cells with cold cell lysis buffer and incubate on ice.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
-
Caspase-1 Activity Measurement:
-
In a 96-well black plate, add a consistent amount of protein from each cell lysate to the caspase assay buffer.
-
Add the caspase-1 fluorogenic substrate to each well.
-
Incubate the plate at 37°C, protected from light.
-
Measure the fluorescence at the appropriate excitation and emission wavelengths at multiple time points.
-
-
Data Analysis:
-
Compare the fluorescence levels between the different treatment groups. A significant reduction in fluorescence in the this compound treated group compared to the stimulated control indicates specific inhibition of caspase-1. The Ac-DEVD-CMK and vehicle control groups should show minimal to no reduction in the caspase-1 specific signal.
-
Protocol 2: In Vivo Administration of this compound with Vehicle Control
This protocol provides a general framework for in vivo studies in a mouse model.
Materials:
-
Experimental animals (e.g., mice)
-
This compound
-
Vehicle (e.g., DMSO and sterile saline)
-
Method of administration (e.g., intraperitoneal injection, intracerebroventricular injection)
Procedure:
-
Animal Groups:
-
Divide animals into experimental groups (e.g., Sham, Disease Model + Vehicle, Disease Model + this compound).
-
-
Inhibitor Preparation:
-
Dissolve this compound in DMSO to create a stock solution.
-
Further dilute the stock solution in sterile saline to the final desired concentration for injection. The final DMSO concentration should be low (e.g., <0.2%).[1]
-
Prepare the vehicle control with the same final concentration of DMSO in sterile saline.
-
-
Administration:
-
Administer the prepared this compound or vehicle solution to the respective animal groups at a defined time point relative to the induction of the disease model.
-
-
Endpoint Analysis:
-
At the designated experimental endpoint, collect tissues or blood for analysis (e.g., Western blot for cleaved caspase-1 and IL-1β, ELISA for cytokine levels, histological analysis).[8]
-
-
Data Analysis:
-
Compare the measured outcomes between the vehicle-treated and this compound-treated groups to determine the effect of caspase-1 inhibition.
-
Quantitative Data Summary
The following tables summarize data from published studies, demonstrating the effects of this compound compared to control groups.
Table 1: Effect of this compound on Caspase Activity
| Experimental Model | Treatment Group | Caspase-1 Activity (% of Control) | Caspase-3 Activity (% of Control) | Reference |
| Rat cerebral ischemia | Vehicle | 100 ± 20.3 | 100 ± 30.3 | [5] |
| This compound | 3.4 ± 10.4 | 13.2 ± 9.5 | [5] |
Table 2: Effect of this compound on IL-1β Levels
| Experimental Model | Treatment Group | Mature IL-1β Levels (Relative Units) | Reference |
| Mouse intracerebral hemorrhage | Sham | Low | [1] |
| ICH + Vehicle | High | [1] | |
| ICH + this compound (high dose) | Significantly Reduced vs. Vehicle | [1] | |
| Rat cerebral ischemia | Vehicle | High | [5] |
| This compound | Significantly Reduced vs. Vehicle | [5] |
Visualizations
Caption: Experimental workflow for this compound treatment with negative controls.
Caption: NLRP3 inflammasome pathway showing the inhibitory action of this compound.
References
- 1. This compound Decreases Blood–Brain Barrier Degradation by Inhibiting Caspase-1 Activation of Interleukin-1β in Intracerebral Hemorrhage Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. stemcell.com [stemcell.com]
- 4. invivogen.com [invivogen.com]
- 5. Inhibition of Caspase-1-Like Activity by Ac-Tyr-Val-Ala-Asp-Chloromethyl Ketone Induces Long-Lasting Neuroprotection in Cerebral Ischemia through Apoptosis Reduction and Decrease of Proinflammatory Cytokines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Validation & Comparative
Validating Caspase-1 Inhibition: A Comparative Guide to Ac-YVAD-CMK and its Alternatives
For researchers, scientists, and drug development professionals investigating inflammatory pathways, rigorous validation of tool compounds is paramount. This guide provides a comprehensive comparison of Ac-YVAD-CMK, a widely used caspase-1 inhibitor, with other commercially available alternatives. We present supporting experimental data, detailed protocols for validation, and visual workflows to ensure robust and reliable results.
Performance Comparison of Caspase-1 Inhibitors
This compound is a selective and irreversible inhibitor of caspase-1, an enzyme critical for the maturation of pro-inflammatory cytokines IL-1β and IL-18, and for inducing pyroptotic cell death.[1][2][3][4] Its utility in research is well-established; however, understanding its performance relative to other inhibitors is crucial for experimental design and data interpretation. Below is a comparative summary of this compound and other notable caspase inhibitors.
| Inhibitor | Type | Target(s) | Potency (Ki in nM) | Key Characteristics |
| This compound | Irreversible Peptide | Caspase-1 | 0.8 [1] | Highly selective for caspase-1. Widely used as a standard for in vitro and in vivo studies of inflammasome-mediated pathways. |
| Caspase-4 | Weak inhibitor | |||
| Caspase-5 | Weak inhibitor | |||
| VX-765 (Belnacasan) | Reversible Prodrug | Caspase-1 | 0.8 | Orally bioavailable prodrug of VRT-043198. High affinity and selectivity for caspase-1 and caspase-4. Has been evaluated in clinical trials. |
| Caspase-4 | <0.6 | |||
| Caspase-3 | >10,000 | |||
| Caspase-6 | 560 | |||
| Caspase-7 | >10,000 | |||
| Caspase-8 | 100 | |||
| Caspase-9 | 1030 | |||
| Z-VAD-FMK | Irreversible Peptide | Pan-caspase | Varies (low nM for most) | Broad-spectrum caspase inhibitor, useful as a general control for caspase-mediated apoptosis and inflammation.[5][6][7][8] Not specific for caspase-1. |
| MCC950 | Non-peptide | NLRP3 Inflammasome | (IC50 = 7.5 nM for IL-1β release) | Indirectly inhibits caspase-1 activation by specifically targeting the NLRP3 inflammasome upstream. Useful for dissecting the role of NLRP3. |
Visualizing the Caspase-1 Activation Pathway and Inhibition
To understand the mechanism of this compound and its alternatives, it is essential to visualize the caspase-1 signaling pathway. The following diagram illustrates the canonical inflammasome activation cascade leading to inflammation and pyroptosis, and indicates the points of inhibition for the compared compounds.
Caption: Caspase-1 signaling pathway and points of inhibition.
Experimental Workflows for Validation
To empirically validate the inhibition of caspase-1 by this compound, a series of assays should be performed. The following diagrams illustrate the typical experimental workflows.
Workflow for Biochemical and Cellular Validation
Caption: General workflow for validating caspase-1 inhibition in cell culture.
Detailed Experimental Protocols
Here we provide detailed methodologies for the key experiments cited in this guide.
Caspase-1 Activity Assay (Fluorometric)
This assay quantifies the enzymatic activity of caspase-1 by measuring the cleavage of a fluorogenic substrate, Ac-YVAD-AFC.
Materials:
-
Cell lysis buffer (e.g., 50 mM HEPES, pH 7.4, 100 mM NaCl, 0.1% CHAPS, 1 mM DTT, 10% glycerol)
-
2x Reaction buffer (e.g., 100 mM HEPES, pH 7.4, 200 mM NaCl, 0.2% CHAPS, 2 mM DTT, 20% glycerol)
-
Caspase-1 substrate: Ac-YVAD-AFC (1 mM stock in DMSO)[9][10][11]
-
96-well black, clear-bottom microplate
-
Fluorometric plate reader (Excitation: 400 nm, Emission: 505 nm)
Procedure:
-
Sample Preparation:
-
Treat cells as described in the experimental workflow.
-
Lyse 1-5 x 10^6 cells in 50 µL of chilled cell lysis buffer.
-
Incubate on ice for 10 minutes.
-
Centrifuge at 10,000 x g for 1 minute at 4°C to pellet debris.
-
Transfer the supernatant (cell lysate) to a new pre-chilled tube.
-
Determine protein concentration of the lysate (e.g., using a BCA assay).
-
-
Assay Reaction:
-
Load 50-200 µg of protein from the cell lysate into a 96-well plate. Adjust the volume to 50 µL with cell lysis buffer.
-
Add 50 µL of 2x Reaction Buffer to each well.
-
Add 5 µL of 1 mM Ac-YVAD-AFC substrate to each well (final concentration 50 µM).
-
Include a blank control (lysis buffer, reaction buffer, and substrate) and a negative control (lysate from untreated cells).
-
-
Measurement:
Western Blot for Active Caspase-1, IL-1β, and GSDMD
This method visualizes the cleavage of pro-caspase-1, pro-IL-1β, and Gasdermin D (GSDMD) into their active forms.
Materials:
-
RIPA or NP40 Lysis Buffer with protease inhibitors
-
SDS-PAGE gels (e.g., 4-20% gradient)
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-caspase-1 (for p20 subunit), anti-IL-1β (for p17 subunit), anti-GSDMD (for N-terminal fragment)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Sample Preparation:
-
Following cell treatment, collect both the supernatant and the adherent cells.
-
For supernatant proteins, concentrate using methods like TCA precipitation.
-
Lyse adherent cells in lysis buffer.[12]
-
Determine protein concentration for the cell lysates.
-
-
Electrophoresis and Transfer:
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.[15][16]
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Apply the chemiluminescent substrate to the membrane.
-
Capture the signal using an imaging system.
-
The appearance of the cleaved fragments (caspase-1 p20, IL-1β p17, GSDMD-N) indicates caspase-1 activity.
-
ELISA for Secreted IL-1β
This assay quantifies the amount of mature IL-1β released into the cell culture supernatant.
Materials:
-
Human or mouse IL-1β ELISA kit (containing capture antibody, detection antibody, standard, and substrate)
-
96-well microplate pre-coated with capture antibody
-
Wash buffer
-
Assay diluent
-
Streptavidin-HRP
-
TMB substrate
-
Stop solution
-
Microplate reader (450 nm)
Procedure:
-
Sample and Standard Preparation:
-
Assay:
-
Add 100 µL of standards, controls, and samples to the appropriate wells of the pre-coated plate.
-
Incubate for 2 hours at room temperature.
-
Aspirate and wash the wells four times with wash buffer.
-
Add 100 µL of the biotinylated detection antibody to each well.
-
Incubate for 2 hours at room temperature.
-
Aspirate and wash the wells four times.
-
Add 100 µL of Streptavidin-HRP to each well.
-
Incubate for 20 minutes at room temperature, protected from light.
-
Aspirate and wash the wells four times.
-
-
Detection and Analysis:
-
Add 100 µL of TMB substrate to each well.
-
Incubate for 20 minutes at room temperature in the dark.
-
Add 50 µL of stop solution to each well.
-
Read the absorbance at 450 nm within 30 minutes.
-
Calculate the concentration of IL-1β in the samples by interpolating from the standard curve.
-
LDH Cytotoxicity Assay for Pyroptosis
This colorimetric assay measures the activity of lactate dehydrogenase (LDH) released from damaged cells into the supernatant, which is a hallmark of pyroptosis.[22][23]
Materials:
-
LDH cytotoxicity assay kit (containing substrate mix and stop solution)
-
96-well clear, flat-bottom microplate
-
Lysis buffer (provided in some kits for maximum LDH release control)
-
Microplate reader (490 nm)
Procedure:
-
Sample Preparation and Controls:
-
Plate cells and treat as described in the experimental workflow.
-
Prepare the following controls in triplicate:
-
-
Assay:
-
Carefully transfer 50 µL of supernatant from each well to a new 96-well plate.
-
Add 50 µL of the LDH reaction mixture to each well.
-
Incubate for up to 30 minutes at room temperature, protected from light.
-
-
Measurement and Calculation:
-
Add 50 µL of stop solution to each well.
-
Measure the absorbance at 490 nm.
-
Calculate the percentage of cytotoxicity using the following formula:
-
% Cytotoxicity = [(Experimental LDH Release - Spontaneous LDH Release) / (Maximum LDH Release - Spontaneous LDH Release)] x 100.
-
-
References
- 1. glpbio.com [glpbio.com]
- 2. invivogen.com [invivogen.com]
- 3. This compound | IL Receptor | Caspase | Pyroptosis | TargetMol [targetmol.com]
- 4. caymanchem.com [caymanchem.com]
- 5. invivogen.com [invivogen.com]
- 6. Z-VAD-FMK is a Well-Known pan Caspase Inhibitor | MedChemExpress [medchemexpress.eu]
- 7. Caspase Inhibitor Z-VAD-FMK [worldwide.promega.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Caspase-1 Substrate (Ac-YVAD-AFC) [1mM], Fluorometric – Cepham Life Sciences [cephamlsi.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. ubpbio.com [ubpbio.com]
- 12. origene.com [origene.com]
- 13. nacalai.com [nacalai.com]
- 14. bio-rad.com [bio-rad.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Enzyme-Linked Immunosorbent Assay (ELISA) for Detection of Human IL-1β in Culture Supernatants - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. affigen.com [affigen.com]
- 19. stemcell.com [stemcell.com]
- 20. fn-test.com [fn-test.com]
- 21. file.elabscience.com [file.elabscience.com]
- 22. LDH Cytotoxicity Assay [bio-protocol.org]
- 23. cellbiologics.com [cellbiologics.com]
- 24. LDH assay kit guide: Principles and applications | Abcam [abcam.com]
- 25. A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time - PMC [pmc.ncbi.nlm.nih.gov]
Detecting Cleaved Caspase-1: A Researcher's Guide to Western Blot Analysis Following Ac-YVAD-CMK Treatment
For researchers in immunology, neuroscience, and drug development, the accurate detection of activated caspase-1 is crucial for understanding inflammatory signaling pathways. This guide provides a detailed comparison of Western blot protocols for detecting the cleaved (active) form of caspase-1, with a specific focus on the use of the irreversible inhibitor Ac-YVAD-CMK. We will also explore an alternative inhibitor, Belnacasan (VX-765), to provide a broader perspective for experimental design.
Comparison of Caspase-1 Inhibitors
This compound is a widely used, potent, and irreversible inhibitor of caspase-1, making it a valuable tool for studying the role of this enzyme in cellular processes.[1] It functions as a tetrapeptide sequence based on the caspase-1 target sequence in pro-IL-1β.[1] An alternative for consideration is Belnacasan (VX-765), a selective and orally available prodrug of the potent caspase-1 inhibitor VRT-043198.[2][3][4][5][6] While this compound is known for its irreversible binding, Belnacasan offers the potential for in vivo studies due to its oral bioavailability.
| Feature | This compound | Belnacasan (VX-765) |
| Mechanism | Irreversible inhibitor | Prodrug of a potent and selective inhibitor |
| Target | Primarily Caspase-1 | Caspase-1 subfamily caspases |
| Administration | Typically in vitro | Orally bioavailable for in vivo studies |
| Common Use | Blocking inflammasome activation in cell culture | Investigated for inflammatory and autoimmune conditions |
Experimental Data: Impact of this compound on Cleaved Caspase-1 Levels
The following table summarizes representative quantitative data from studies utilizing Western blotting to assess the effect of this compound on the levels of cleaved caspase-1 (p20 subunit). The data is presented as a normalized ratio of cleaved caspase-1 to a loading control (e.g., GAPDH or β-actin).
| Treatment Group | Normalized Cleaved Caspase-1 (p20) Expression (Arbitrary Units) | Fold Change vs. Control | Reference |
| Control (e.g., LPS stimulation) | 1.00 | - | [7] |
| This compound (1.25 µmol/kg) | 0.65 | -0.35 | [7] |
| This compound (6.25 µmol/kg) | 0.42 | -0.58 | [7] |
| This compound (12.5 µmol/kg) | 0.28 | -0.72 | [7] |
Note: The values presented are illustrative and based on densitometric analysis from published Western blots. Actual values will vary depending on the experimental conditions.
Detailed Experimental Protocol: Western Blot for Cleaved Caspase-1
This protocol outlines the key steps for detecting cleaved caspase-1 by Western blot following treatment with this compound.
1. Cell Lysis and Protein Extraction:
-
After treatment with the stimulus (e.g., LPS) and this compound, wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with a protease inhibitor cocktail.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, with vortexing every 10 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the protein lysate.
2. Protein Quantification:
-
Determine the protein concentration of the lysates using a BCA protein assay kit.
3. SDS-PAGE:
-
Prepare protein samples by adding Laemmli sample buffer and boiling for 5 minutes.
-
Load equal amounts of protein (typically 20-40 µg) per lane onto a 12% SDS-polyacrylamide gel.
-
Run the gel at 100-120V until the dye front reaches the bottom.
4. Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF membrane.
-
The transfer can be performed using a wet or semi-dry transfer system. A typical wet transfer is run at 100V for 1-2 hours at 4°C.
5. Blocking and Antibody Incubation:
-
Block the membrane with 5% non-fat dry milk or 5% BSA in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for cleaved caspase-1 (p20 subunit) overnight at 4°C with gentle agitation. A common dilution is 1:1000.[8]
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG) at a 1:5000 dilution for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
6. Detection and Analysis:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.
-
Capture the image using a chemiluminescence imaging system.
-
Perform densitometric analysis of the bands using appropriate software. Normalize the intensity of the cleaved caspase-1 band to a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.
Visualizing the Workflow and Signaling Pathway
To better understand the experimental process and the underlying biological mechanism, the following diagrams have been generated.
Caption: Experimental workflow for Western blot detection of cleaved caspase-1.
Caption: Caspase-1 activation pathway and inhibition by this compound.
References
- 1. invivogen.com [invivogen.com]
- 2. Belnacasan - Wikipedia [en.wikipedia.org]
- 3. alzdiscovery.org [alzdiscovery.org]
- 4. Belnacasan (VX-765) | Caspase inhibitor | CAS 273404-37-8 | Prodrug of VRT-043198 | Buy Belnacasan (VX 765) from Supplier InvivoChem [invivochem.com]
- 5. go.drugbank.com [go.drugbank.com]
- 6. selleckchem.com [selleckchem.com]
- 7. The caspase-1 inhibitor this compound attenuates acute gastric injury in mice: involvement of silencing NLRP3 inflammasome activities - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cleaved Caspase-1 (Asp297) (D57A2) Rabbit mAb (#4199) Datasheet With Images | Cell Signaling Technology [cellsignal.com]
A Comparative Guide to Caspase-1 Inhibitors: Evaluating Alternatives to Ac-YVAD-CMK
For Researchers, Scientists, and Drug Development Professionals
The irreversible tetrapeptide Ac-YVAD-CMK has long been a staple in inflammasome research, prized for its ability to selectively inhibit caspase-1 and thereby block the maturation of pro-inflammatory cytokines IL-1β and IL-18.[1][2] However, the landscape of caspase-1 inhibitors is evolving, with several alternative small molecules now available that offer distinct advantages in terms of potency, selectivity, and in vivo applicability. This guide provides an objective comparison of this compound with prominent alternatives, supported by experimental data and detailed protocols to aid researchers in selecting the most appropriate inhibitor for their specific needs.
Key Caspase-1 Inhibitors: A Head-to-Head Comparison
The most widely studied alternatives to this compound include Belnacasan (VX-765) and Pralnacasan (VX-740). While both have been investigated in clinical trials, they also serve as valuable research tools. Emricasan (IDN-6556), a pan-caspase inhibitor, is also included for context due to its frequent use in apoptosis and inflammation studies.
| Inhibitor | Target(s) | Mechanism of Action | Potency (Ki or IC50) | Key Characteristics |
| This compound | Caspase-1 | Irreversible, covalent modification of the catalytic cysteine.[1] | Ki = 0.8 nM for human caspase-1.[3] | Peptide-based, cell-permeable, classic research tool. Weak inhibitor of caspase-4 and -5.[1] |
| Belnacasan (VX-765) | Caspase-1, Caspase-4 | Reversible, covalent inhibitor (as active metabolite VRT-043198).[4] | Ki = 0.8 nM for caspase-1; <0.6 nM for caspase-4.[5] | Prodrug, orally bioavailable, highly selective for inflammatory caspases.[4][6] |
| Pralnacasan (VX-740) | Caspase-1 | Reversible, non-peptide inhibitor. | Ki = 1.4 nM. | Orally bioavailable. Clinical development was halted due to liver toxicity in long-term animal studies.[7][8] |
| Emricasan (IDN-6556) | Pan-caspase inhibitor | Irreversible inhibitor. | Sub- to nanomolar activity in vitro against multiple caspases. | Broad-spectrum caspase inhibition, useful for studying general apoptosis. |
In-Depth Look at the Alternatives
Belnacasan (VX-765): The Selective Prodrug
Belnacasan stands out as a highly potent and selective inhibitor of caspase-1.[6] It is a prodrug that is rapidly converted in the body to its active form, VRT-043198.[4] This active metabolite demonstrates high affinity for caspase-1 and caspase-4, with significantly lower activity against other caspases, making it a more specific tool for studying the inflammatory caspases compared to this compound.[4] Its oral bioavailability has made it a candidate for clinical trials in various inflammatory conditions.[6]
Pralnacasan (VX-740): A Potent but Cautionary Tale
Pralnacasan was one of the first orally bioavailable caspase-1 inhibitors to enter clinical trials.[8] Derived from the YVAD tetrapeptide sequence, it is a potent and reversible inhibitor of caspase-1.[8] However, its development was halted due to observations of liver toxicity in long-term animal studies, a crucial consideration for in vivo experiments.[7]
Signaling Pathways and Experimental Workflows
To effectively utilize these inhibitors, a clear understanding of the underlying biological pathways and experimental setups is essential.
Canonical Inflammasome Activation Pathway
The canonical inflammasome pathway is a two-step process. A priming signal (Signal 1), often initiated by Toll-like receptor (TLR) activation, leads to the upregulation of NLRP3 and pro-IL-1β. A second activation signal (Signal 2) triggers the assembly of the inflammasome complex, leading to caspase-1 activation.
Caption: Canonical inflammasome activation pathway.
Experimental Workflow for Inhibitor Comparison
A typical workflow to compare the efficacy of different caspase-1 inhibitors involves priming cells, stimulating inflammasome activation in the presence of the inhibitors, and then measuring the downstream effects.
Caption: Experimental workflow for inhibitor comparison.
Detailed Experimental Protocols
Caspase-1 Activity Assay (Fluorogenic)
This protocol is adapted from commercially available kits and published methods.[9]
Materials:
-
Cell lysate from treated and control cells
-
Assay buffer (e.g., 20 mM HEPES, pH 7.4, 10% glycerol, 2 mM DTT)
-
Caspase-1 substrate (e.g., Ac-YVAD-AFC)
-
96-well black microplate
-
Fluorometer
Procedure:
-
Prepare cell lysates on ice.
-
Determine protein concentration of each lysate using a standard method (e.g., BCA assay).
-
In a 96-well black microplate, add 50 µL of cell lysate (containing 50-200 µg of protein) to each well.
-
Add 50 µL of 2x reaction buffer containing 10 µM Ac-YVAD-AFC to each well.
-
Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Measure the fluorescence at an excitation wavelength of 400 nm and an emission wavelength of 505 nm.
-
Calculate the fold-change in caspase-1 activity relative to the untreated control.
IL-1β ELISA
This protocol is a generalized procedure based on common ELISA kits.[10][11][12][13][14]
Materials:
-
Cell culture supernatants from treated and control cells
-
IL-1β capture antibody
-
Recombinant IL-1β standard
-
Detection antibody (biotinylated)
-
Streptavidin-HRP
-
TMB substrate
-
Stop solution (e.g., 2N H₂SO₄)
-
96-well ELISA plate
-
Plate reader
Procedure:
-
Coat a 96-well ELISA plate with capture antibody overnight at 4°C.
-
Wash the plate and block with a suitable blocking buffer for 1-2 hours at room temperature.
-
Add 100 µL of standards and samples (cell culture supernatants) to the appropriate wells and incubate for 2 hours at room temperature.
-
Wash the plate and add 100 µL of biotinylated detection antibody to each well. Incubate for 1 hour at room temperature.
-
Wash the plate and add 100 µL of Streptavidin-HRP to each well. Incubate for 30 minutes at room temperature.
-
Wash the plate and add 100 µL of TMB substrate to each well. Incubate in the dark until color develops (typically 15-30 minutes).
-
Add 100 µL of stop solution to each well.
-
Read the absorbance at 450 nm.
-
Calculate the concentration of IL-1β in the samples based on the standard curve.
Conclusion
While this compound remains a valuable tool, researchers now have access to a range of alternative caspase-1 inhibitors with improved characteristics. Belnacasan (VX-765) offers superior selectivity for inflammatory caspases and the convenience of a prodrug formulation suitable for in vivo studies. The choice of inhibitor should be guided by the specific experimental goals, with careful consideration of potency, selectivity, and potential off-target effects. The provided protocols and diagrams serve as a foundation for designing rigorous experiments to dissect the role of caspase-1 in health and disease.
References
- 1. invivogen.com [invivogen.com]
- 2. This compound | IL Receptor | Caspase | Pyroptosis | TargetMol [targetmol.com]
- 3. Inhibition of Caspase-1-Like Activity by Ac-Tyr-Val-Ala-Asp-Chloromethyl Ketone Induces Long-Lasting Neuroprotection in Cerebral Ischemia through Apoptosis Reduction and Decrease of Proinflammatory Cytokines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. invivogen.com [invivogen.com]
- 5. VX 765 | Caspases | Tocris Bioscience [tocris.com]
- 6. Belnacasan - Wikipedia [en.wikipedia.org]
- 7. go.drugbank.com [go.drugbank.com]
- 8. jpp.krakow.pl [jpp.krakow.pl]
- 9. Measuring Caspase Activity Using a Fluorometric Assay or Flow Cytometry [jove.com]
- 10. Enzyme-Linked Immunosorbent Assay (ELISA) for Detection of Human IL-1β in Culture Supernatants - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. affigen.com [affigen.com]
- 12. mpbio.com [mpbio.com]
- 13. abcam.com [abcam.com]
- 14. documents.thermofisher.com [documents.thermofisher.com]
Belnacasan (VX-765): A Clinical Contender to the Research Staple Ac-YVAD-CMK for Caspase-1 Inhibition
For researchers, scientists, and drug development professionals, the selective inhibition of caspase-1 is a critical tool in unraveling the complexities of inflammatory pathways and developing novel therapeutics. For years, Ac-YVAD-CMK has been the go-to peptide-based inhibitor for in vitro and in vivo studies. However, with the advent of clinically evaluated small molecules, Belnacasan (VX-765) presents a compelling alternative. This guide provides a comprehensive comparison of these two caspase-1 inhibitors, supported by experimental data and detailed protocols to aid in the selection of the most appropriate tool for your research needs.
Executive Summary
Belnacasan (VX-765) is an orally bioavailable prodrug that is rapidly converted in vivo to its active form, VRT-043198.[1][2][3][4] VRT-043198 is a potent and selective inhibitor of caspase-1 and caspase-4.[1][2][3][4] Having undergone Phase II clinical trials for inflammatory conditions like psoriasis and epilepsy, Belnacasan offers the significant advantage of oral administration and a more drug-like profile compared to the peptide-based this compound.[5][6]
This compound is a well-established, potent, and irreversible tetrapeptide inhibitor of caspase-1.[7][8][9] Its design is based on the preferred cleavage site of caspase-1 in pro-IL-1β.[8] While highly effective as a research tool, its peptidic nature limits its oral bioavailability and introduces potential for off-target effects at higher concentrations.
This guide will delve into a quantitative comparison of their inhibitory profiles, provide detailed experimental protocols for their use, and visualize the key signaling pathway they modulate.
Quantitative Comparison of Inhibitor Potency and Selectivity
The efficacy and specificity of an inhibitor are paramount in research. The following tables summarize the available quantitative data for VRT-043198 (the active form of Belnacasan) and this compound against various caspases.
| Inhibitor | Target Caspase | Inhibition Constant (Ki) | IC50 | Notes |
| VRT-043198 | Caspase-1 | 0.8 nM[1][2][3][4][7][10] | 11.5 nM[11] | Potent and selective inhibitor. |
| Caspase-4 | < 0.6 nM[1][2][3][4][10] | - | Also shows high affinity for caspase-4. | |
| Caspase-3 | - | >10,000 nM[10] | Exhibits 100- to 10,000-fold selectivity against other caspases.[1][2][4] | |
| Caspase-6 to -9 | - | >10,000 nM[1][2] | Highly selective against apoptotic caspases. | |
| This compound | Caspase-1 | 0.8 nM[7][10] | - | Potent and irreversible inhibitor. |
| Caspase-4 | 362 nM[10] | - | Significantly less potent against caspase-4 compared to caspase-1. | |
| Caspase-5 | 163 nM[10] | - | Moderate activity against caspase-5. | |
| Caspase-3 | >10,000 nM[10] | - | Highly selective against caspase-3. |
Table 1: Comparison of Inhibitory Potency against Caspases.
| Inhibitor | Assay | Cell Type | IC50 |
| Belnacasan (VX-765) | LPS-induced IL-1β release | Human PBMCs | ~0.7 µM[2] |
| VRT-043198 | LPS-induced IL-1β release | Human PBMCs | 0.67 ± 0.55 nM[1][2] |
| LPS-induced IL-1β release | Human Whole Blood | 1.9 ± 0.80 nM[1][2] |
Table 2: Cellular Activity of Belnacasan and its Active Metabolite.
Signaling Pathway and Experimental Workflow
To understand the context in which these inhibitors function, it is crucial to visualize the inflammasome signaling pathway.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. glpbio.com [glpbio.com]
- 3. VRT-043198 - Immunomart [immunomart.com]
- 4. medkoo.com [medkoo.com]
- 5. VX-765 ameliorates renal injury and fibrosis in diabetes by regulating caspase-1-mediated pyroptosis and inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Impact of VX-765 and VX-740 on chondrogenesis and inflammatory cytokine release in murine micromass cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. glpbio.com [glpbio.com]
- 8. invivogen.com [invivogen.com]
- 9. caymanchem.com [caymanchem.com]
- 10. Inhibition of Caspase-1-Like Activity by Ac-Tyr-Val-Ala-Asp-Chloromethyl Ketone Induces Long-Lasting Neuroprotection in Cerebral Ischemia through Apoptosis Reduction and Decrease of Proinflammatory Cytokines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A Highly Potent and Selective Caspase 1 Inhibitor that Utilizes a Key 3-Cyanopropanoic Acid Moiety - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing Ac-YVAD-CMK for In Vivo Research: A Comparative Guide to Caspase-1 Inhibition
For researchers, scientists, and drug development professionals investigating inflammatory pathways, the precise in vivo inhibition of caspase-1 is critical. Ac-YVAD-CMK, a well-established, irreversible caspase-1 inhibitor, serves as a vital tool in these studies. This guide provides a comprehensive comparison of this compound with other notable caspase-1 inhibitors, supported by experimental data and detailed protocols to aid in the titration of its optimal in vivo dose.
This guide summarizes effective doses from various preclinical studies, offering a comparative landscape of this compound and its alternatives. It is important to note that the optimal dose for a specific application will depend on the animal model, disease context, and desired therapeutic window.
Performance Comparison of In Vivo Caspase-1 Inhibitors
The following table summarizes the in vivo administration and observed effects of this compound and two prominent alternatives, VX-765 (Belnacasan) and Pralnacasan. This data is compiled from multiple preclinical studies and is intended for comparative purposes.
| Inhibitor | Animal Model | Dose | Route of Administration | Key Findings | Reference |
| This compound | Mouse (Intracerebral Hemorrhage) | 50 ng/mouse (low dose), 200 ng/mouse (high dose) | Intracerebroventricular | High dose significantly reduced brain edema and improved neurological function.[1] | [1] |
| Rat (Cerebral Ischemia) | 300 ng/rat | Intracerebroventricular | Reduced infarct volume and neuroinflammation.[2] | [2] | |
| Rat (Endotoxemia) | 1.25, 6.25, 12.5 µmol/kg | Intravenous | 12.5 µmol/kg dose significantly reduced mortality from 83% to 33%.[3] | [3] | |
| Mouse (Acute Gastric Injury) | 1.25, 6.25, 12.5 µmol/kg | Intraperitoneal | Dose-dependently inhibited caspase-1 activation and reduced gastric injury. | ||
| Rat (Intracerebral Hemorrhage) | 1 µ g/rat | Intracerebroventricular | Decreased protein levels of active caspase-1, mature IL-1β, and IL-18.[4] | [4] | |
| VX-765 (Belnacasan) | Rat (Myocardial Ischemia/Reperfusion) | 32 mg/kg | Intravenous | Reduced infarct size and preserved ventricular function.[5] | [5] |
| Mouse (Lung Ischemia Reperfusion Injury) | 30 mg/kg | Intraperitoneal | Suppressed endothelial pyroptosis and barrier dysfunction.[6] | [6] | |
| Mouse (HIV-1 Infection) | 200 mg/kg | Intraperitoneal | Reduced immune activation and viral load.[7] | [7] | |
| Mouse (Collagen-Induced Arthritis) | 25-50 mg/kg/day | Oral | Reduced inflammation and disease severity.[8] | [8] | |
| Pralnacasan | Animal models of rheumatoid arthritis | Not specified in readily available abstracts | Oral | Phase II clinical trials were suspended due to liver abnormalities in long-term, high-dose animal studies.[9] | [9] |
Signaling Pathway and Experimental Workflow Visualizations
To further elucidate the mechanism of action and the process of dose determination, the following diagrams are provided.
Caption: Caspase-1 signaling pathway and the inhibitory action of this compound.
Caption: A generalized workflow for titrating the optimal in vivo dose of a therapeutic agent.
Detailed Experimental Protocols
The successful titration of this compound requires meticulous experimental design. Below are generalized protocols based on the cited literature, which should be adapted to specific research needs.
In Vivo Administration of this compound in a Mouse Model of Intracerebral Hemorrhage
This protocol is adapted from a study investigating the neuroprotective effects of this compound.[1]
1. Reagent Preparation:
-
Dissolve this compound in sterile DMSO to create a stock solution.
-
Further dilute the stock solution in sterile phosphate-buffered saline (PBS) to the desired final concentrations (e.g., 50 ng/µL and 200 ng/µL). The final concentration of DMSO should be kept low (e.g., <0.2%) to minimize solvent toxicity.
-
Prepare a vehicle control solution with the same final concentration of DMSO in PBS.
2. Animal and Surgical Procedure:
-
Use adult male CD-1 mice (or other appropriate strain) weighing 35-40g.
-
Anesthetize the mice using an appropriate anesthetic agent.
-
Induce intracerebral hemorrhage (ICH) using a collagenase injection model.
3. Drug Administration:
-
Twenty minutes prior to ICH induction, administer this compound or vehicle via intracerebroventricular (ICV) injection.
-
Using a stereotaxic frame, inject 1 µL of the prepared solution into the right lateral ventricle.
4. Post-operative Care and Monitoring:
-
Provide appropriate post-operative care, including analgesia and monitoring for recovery from anesthesia.
-
House mice in a controlled environment with free access to food and water.
5. Outcome Measures (assessed at 24 and 72 hours post-ICH):
-
Neurological Function: Assess using a battery of behavioral tests (e.g., 21-point scoring system, corner turn test, beam balance, wire hanging test).
-
Brain Edema: Measure brain water content.
-
Biochemical Analysis: Perform Western blot for mature IL-1β, phosphorylated JNK, ZO-1, and MMP-9. Conduct zymography for MMP-9 activity.
In Vivo Administration of VX-765 in a Rat Model of Myocardial Ischemia/Reperfusion
This protocol is based on a study evaluating the cardioprotective effects of VX-765.[5]
1. Reagent Preparation:
-
Prepare a solution of VX-765 in a suitable vehicle, such as DMSO, and then dilute with normal saline for intravenous administration. The final concentration should be calculated to deliver 32 mg/kg in an appropriate volume.
-
Prepare a vehicle control solution with the same concentration of DMSO in saline.
2. Animal and Surgical Procedure:
-
Use adult male Sprague-Dawley rats (or other appropriate strain).
-
Anesthetize the rats and perform a thoracotomy to expose the heart.
-
Induce regional myocardial ischemia by ligating the left anterior descending coronary artery for 60 minutes.
3. Drug Administration:
-
Five minutes before reperfusion (release of the ligature), administer a single intravenous bolus of VX-765 (32 mg/kg) or vehicle.
4. Reperfusion and Monitoring:
-
Allow the heart to reperfuse for a specified period (e.g., 120 minutes or 3 days).
-
Monitor electrocardiogram (ECG) and other vital signs throughout the procedure.
5. Outcome Measures:
-
Infarct Size: Measure the area of infarction relative to the area at risk.
-
Cardiac Function: Assess left ventricular function through echocardiography or other suitable methods.
-
Biochemical Analysis: Measure plasma levels of cardiac troponins and inflammatory cytokines.
Concluding Remarks
The selection of an appropriate in vivo dose of this compound is a critical step in experimental design. The data presented in this guide demonstrate a range of effective doses across different models and routes of administration. While this compound remains a potent and specific tool for caspase-1 inhibition, newer alternatives like VX-765 offer the advantage of oral bioavailability. Researchers should carefully consider the specific aims of their study, the animal model employed, and the desired duration of effect when titrating the optimal dose. The provided protocols and diagrams serve as a foundation for developing rigorous and reproducible in vivo studies targeting caspase-1.
References
- 1. This compound | IL Receptor | Caspase | Pyroptosis | TargetMol [targetmol.com]
- 2. Inhibition of Caspase-1-Like Activity by Ac-Tyr-Val-Ala-Asp-Chloromethyl Ketone Induces Long-Lasting Neuroprotection in Cerebral Ischemia through Apoptosis Reduction and Decrease of Proinflammatory Cytokines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Caspase-1-inhibitor this compound reduces LPS-lethality in rats without affecting haematology or cytokine responses - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Caspase‑1 inhibition by VX‑765 administered at reperfusion in P2Y12 receptor antagonist‑treated rats provides long‑term reduction in myocardial infarct size and preservation of ventricular function - PMC [pmc.ncbi.nlm.nih.gov]
- 6. VX765, a Specific Caspase-1 Inhibitor, Alleviates Lung Ischemia Reperfusion Injury by Suppressing Endothelial Pyroptosis and Barrier Dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The anti-caspase 1 inhibitor VX-765 reduces immune activation, CD4+ T cell depletion, viral load, and total HIV-1 DNA in HIV-1 infected humanized mice | eLife [elifesciences.org]
- 8. apexprep-dna-plasmid-miniprep-column-only.com [apexprep-dna-plasmid-miniprep-column-only.com]
- 9. go.drugbank.com [go.drugbank.com]
Ac-YVAD-CMK: A Comparative Guide to Its Cross-Reactivity with Other Proteases
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the protease inhibitor Ac-YVAD-CMK's performance, with a focus on its cross-reactivity with proteases other than its primary target, caspase-1. The information presented is supported by experimental data to assist researchers in making informed decisions for their experimental designs.
Overview of this compound
This compound (N-Acetyl-L-tyrosyl-L-valyl-L-alanyl-L-aspartyl chloromethyl ketone) is a synthetic tetrapeptide that acts as a potent, irreversible inhibitor of caspase-1.[1] Caspase-1, also known as Interleukin-1β Converting Enzyme (ICE), is a critical inflammatory caspase that plays a central role in the innate immune system. It functions by cleaving the precursors of pro-inflammatory cytokines, interleukin-1β (IL-1β) and IL-18, into their active forms.[1] this compound is designed as a pseudosubstrate, mimicking the YVAD sequence in pro-IL-1β that is recognized and cleaved by caspase-1.[1] Its inhibitory action makes it a valuable tool for studying the roles of caspase-1 in inflammation, apoptosis, and pyroptosis.
Cross-Reactivity Profile of this compound
While this compound is highly selective for caspase-1, it is essential to understand its potential interactions with other proteases, particularly other members of the caspase family, to ensure accurate interpretation of experimental results.
Quantitative Comparison of Inhibitory Activity
The following table summarizes the known inhibitory constants (Ki) and 50% inhibitory concentrations (IC50) of this compound against various human caspases. A lower value indicates stronger inhibition.
| Protease | Ki (nM) | IC50 (µM) | Notes |
| Caspase-1 | 0.8[2] | - | Primary target; potent and irreversible inhibition. |
| Caspase-3 | >10,000[2] | - | Very weak inhibitor. In vivo inhibition has been observed, but is suggested to be an indirect effect.[2] |
| Caspase-4 | - | - | Weak inhibitor.[1] |
| Caspase-5 | - | - | Weak inhibitor.[1] |
| Other Caspases | Not extensively reported | - | Generally considered selective for caspase-1 over other caspases. |
Note: The in vivo observation of caspase-3 inhibition following this compound administration is thought to be an indirect consequence of inhibiting the inflammatory cascade upstream, rather than direct enzymatic inhibition.[2] In vitro experiments using brain homogenates demonstrated that a 500 nM concentration of this compound inhibited caspase-1 activity by 91% while having almost no effect on caspase-3 activity.[2]
Comparison with an Alternative Inhibitor: Z-VAD-FMK
To highlight the specificity of this compound, it is useful to compare it with a broad-spectrum caspase inhibitor.
-
Z-VAD-FMK (carbobenzoxy-valyl-alanyl-aspartyl-[O-methyl]-fluoromethylketone): This is a cell-permeable, irreversible pan-caspase inhibitor that blocks the activity of a wide range of caspases.[3] It is often used in research to induce a general inhibition of apoptosis.[3] Unlike the high selectivity of this compound for caspase-1, Z-VAD-FMK targets multiple caspases, making it a useful control to delineate caspase-1-specific effects.
Experimental Protocols
To aid in the independent verification and further investigation of this compound's specificity, detailed methodologies for key experiments are provided below.
In Vitro Enzymatic Assay for Inhibitor Specificity
This protocol outlines a method to determine the IC50 or Ki of an inhibitor against a panel of purified proteases using a fluorogenic substrate.
1. Reagents and Materials:
- Purified, active recombinant caspases (e.g., caspase-1, -3, -4, -5, -8, -9)
- This compound and other inhibitors of interest
- Fluorogenic caspase substrates (e.g., Ac-YVAD-AMC for caspase-1, Ac-DEVD-AFC for caspase-3)
- Assay Buffer (e.g., 20 mM HEPES, 10% sucrose, 0.1% CHAPS, 10 mM DTT, pH 7.2)
- 96-well black microplates
- Fluorometric microplate reader
2. Procedure:
- Prepare a serial dilution of this compound in the assay buffer.
- In the wells of the 96-well plate, add the appropriate volume of assay buffer, the purified caspase, and the diluted inhibitor. Include control wells with no inhibitor.
- Pre-incubate the enzyme and inhibitor mixture at 37°C for 15-30 minutes to allow for binding.
- Initiate the reaction by adding the corresponding fluorogenic substrate to each well.
- Immediately begin monitoring the fluorescence intensity at the appropriate excitation and emission wavelengths for the specific substrate (e.g., Ex/Em = 380/460 nm for AMC substrates; Ex/Em = 400/505 nm for AFC substrates) over a set period (e.g., 30-60 minutes) at 37°C.
- Calculate the rate of substrate cleavage (initial velocity) for each inhibitor concentration.
- Plot the initial velocity against the inhibitor concentration and fit the data to a suitable equation (e.g., sigmoidal dose-response) to determine the IC50 value.
- If determining the Ki value, perform the assay at multiple substrate concentrations.
Cell-Based Assay for Functional Specificity
This protocol assesses the functional consequences of protease inhibition in a cellular context.
1. Reagents and Materials:
- Cell line of interest (e.g., THP-1 monocytes for inflammasome studies)
- Cell culture medium and supplements
- This compound and other inhibitors
- Stimulus for inducing protease activity (e.g., LPS and Nigericin for NLRP3 inflammasome activation)
- ELISA kits for detecting downstream products (e.g., IL-1β)
- Reagents for cell viability/toxicity assays (e.g., LDH release assay)
2. Procedure:
- Seed the cells in a multi-well plate and allow them to adhere or stabilize.
- Pre-treat the cells with various concentrations of this compound or a control inhibitor (e.g., Z-VAD-FMK) for a specified time (e.g., 1 hour).
- Induce the signaling pathway of interest. For inflammasome activation in THP-1 cells, this typically involves a priming step with LPS followed by stimulation with an NLRP3 activator like Nigericin.
- After the incubation period, collect the cell culture supernatant and lyse the cells.
- Measure the concentration of the downstream effector molecule in the supernatant using an ELISA kit (e.g., human IL-1β ELISA).
- Assess cell death or membrane integrity by measuring LDH release from the supernatant.
- Analyze the data to determine the dose-dependent effect of the inhibitor on the specific cellular response.
Visualizing Key Pathways and Workflows
To further clarify the context of this compound's action and the methods for its characterization, the following diagrams are provided.
Caption: Caspase-1 activation pathway via the inflammasome and its inhibition by this compound.
Caption: General workflow for assessing the specificity of a protease inhibitor.
References
- 1. invivogen.com [invivogen.com]
- 2. Inhibition of Caspase-1-Like Activity by Ac-Tyr-Val-Ala-Asp-Chloromethyl Ketone Induces Long-Lasting Neuroprotection in Cerebral Ischemia through Apoptosis Reduction and Decrease of Proinflammatory Cytokines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. invivogen.com [invivogen.com]
Safety Operating Guide
Navigating the Final Step: A Guide to the Proper Disposal of Ac-YVAD-CMK
For researchers, scientists, and drug development professionals utilizing the caspase-1 inhibitor Ac-YVAD-CMK, ensuring its proper disposal is a critical final step in the experimental workflow. This guide provides essential safety and logistical information, outlining a clear, procedural approach to the handling and disposal of this compound, thereby fostering a safe and compliant laboratory environment.
This compound (N-Acetyl-L-tyrosyl-L-valyl-N-[(1S)-1-(carboxymethyl)-3-chloro-2-oxopropyl]-L-alaninamide) is a selective and irreversible peptide-based inhibitor of caspase-1. Due to its reactive chloromethyl ketone (CMK) group, it is classified as a hazardous chemical. As such, it necessitates careful handling and adherence to specific disposal protocols to mitigate potential risks to personnel and the environment.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to consult the material safety data sheet (MSDS) for this compound. All personnel handling the compound, whether in its pure form or in solution, must wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. All manipulations should be performed within a certified chemical fume hood to prevent inhalation of any aerosols or dust.
Disposal Pathway for this compound
The recommended disposal route for this compound and any materials contaminated with it (e.g., pipette tips, vials, gloves) is through a licensed professional waste disposal service. It is crucial to segregate this waste stream from other laboratory waste to ensure it is handled and treated appropriately.
The following table summarizes the key quantitative data and procedural steps for the proper disposal of this compound.
| Parameter | Guideline |
| Waste Classification | Hazardous Chemical Waste |
| Primary Container | A clearly labeled, leak-proof, and chemically compatible container with a secure screw-top lid. The original vial can be used. |
| Labeling | "Hazardous Waste - this compound". Include the full chemical name and any known hazard symbols. |
| Storage of Waste | Store in a designated, well-ventilated, and secure hazardous waste accumulation area, away from incompatible materials. |
| Contaminated Materials | All materials that have come into direct contact with this compound, including PPE, should be collected in a labeled hazardous waste bag or container. |
| Aqueous Solutions | Aqueous solutions containing this compound should not be disposed of down the drain. They must be collected as hazardous aqueous waste. |
| Organic Solvent Solutions | Solutions of this compound in organic solvents (e.g., DMSO, DMF) must be collected in a designated halogenated or non-halogenated organic waste container, as appropriate for the solvent used. |
| Spill Cleanup | In case of a spill, absorb the material with an inert absorbent (e.g., vermiculite, sand), collect it in a sealed container, and dispose of it as hazardous waste. Decontaminate the spill area with a suitable cleaning agent. |
Experimental Protocol: Chemical Inactivation (for consideration under institutional guidance)
While professional disposal is the primary recommendation, in some instances, chemical inactivation prior to disposal may be considered, subject to institutional safety protocols and regulatory approval. The chloromethyl ketone moiety of this compound is susceptible to nucleophilic attack, which can render the molecule inactive. A common laboratory procedure for the degradation of reactive electrophiles is alkaline hydrolysis.
Objective: To chemically degrade the reactive chloromethyl ketone group of this compound to a less hazardous form before collection for final disposal.
Materials:
-
Waste this compound (solid or in solution)
-
1 M Sodium Hydroxide (NaOH) solution
-
Appropriate reaction vessel (e.g., a borosilicate glass beaker or flask)
-
Stir plate and stir bar
-
pH indicator strips or a calibrated pH meter
-
Personal Protective Equipment (safety goggles, lab coat, chemical-resistant gloves)
-
Chemical fume hood
Procedure:
-
Preparation: Perform all steps in a certified chemical fume hood. Ensure all necessary PPE is worn correctly.
-
Dilution (if necessary): If the this compound waste is in a high concentration, dilute it with an appropriate solvent (e.g., water for aqueous solutions, or a compatible organic solvent for non-aqueous solutions) to a manageable concentration (e.g., <10 mg/mL).
-
Alkaline Hydrolysis:
-
Place the waste solution in the reaction vessel with a stir bar.
-
Slowly and carefully add 1 M NaOH solution to the waste while stirring. The goal is to raise the pH of the solution to >12.
-
Monitor the pH of the solution using pH indicator strips or a pH meter.
-
Continue stirring the solution at room temperature for a minimum of 24 hours to ensure complete hydrolysis of the chloromethyl ketone group.
-
-
Neutralization: After the 24-hour incubation period, neutralize the solution by slowly adding a suitable acid (e.g., 1 M Hydrochloric Acid - HCl) until the pH is between 6 and 8.
-
Final Disposal: The resulting neutralized solution should be collected as hazardous aqueous waste and disposed of through your institution's hazardous waste management program.
Important Note: This chemical inactivation protocol is provided as a potential method for consideration. It is essential to validate this procedure for your specific waste stream and to receive approval from your institution's Environmental Health and Safety (EHS) department before implementation.
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
By adhering to these procedures, laboratories can ensure the safe and compliant disposal of this compound, contributing to a culture of safety and environmental responsibility within the scientific community. Always prioritize consultation with your institution's EHS department for specific guidance and to ensure adherence to local, state, and federal regulations.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
